molecular formula C15H19N7O3S B612118 Izorlisib CAS No. 1007207-67-1

Izorlisib

Cat. No.: B612118
CAS No.: 1007207-67-1
M. Wt: 377.4 g/mol
InChI Key: JEGHXKRHKHPBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CH5132799 has been used in trials studying the treatment of Solid Tumors.
Izorlisib is an orally bioavailable inhibitor of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha (PIK3CA), with potential antineoplastic activity. Upon administration, this compound selectively binds to and inhibits PIK3CA and its mutated forms in the PI3K/Akt (protein kinase B)/mammalian target of rapamycin (mTOR) pathway. This results in both apoptosis and growth inhibition in PIK3CA-expressing tumor cells. By specifically targeting PIK3CA, this compound may be more efficacious and less toxic than pan-PI3K inhibitors. In addition, this compound also targets mutated forms of PI3K gamma (PI3Kg). It may also stimulate the immune system to restore CD8+ T-cell activation and cytotoxicity. Dysregulation of the PI3K/Akt/mTOR pathway is often found in solid tumors and results in the promotion of tumor cell growth, survival, and resistance to chemo- and radio-therapy. PIK3CA, one of the most frequently mutated oncogenes, encodes the p110-alpha catalytic subunit of the class I PI3K. In most solid tumors, the activation of the PI3K pathway is induced by mutations of PIK3CA.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in first source

Properties

IUPAC Name

5-(7-methylsulfonyl-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3S/c1-26(23,24)22-3-2-11-12(10-8-17-14(16)18-9-10)19-15(20-13(11)22)21-4-6-25-7-5-21/h8-9H,2-7H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGHXKRHKHPBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678540
Record name 5-[7-(Methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007207-67-1
Record name CH-5132799
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007207671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CH-5132799
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13051
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[7-(Methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IZORLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCL936W835
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dual-Edged Sword: Unraveling the Mechanism of Izorlisib in PIK3CA-Mutated Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Izorlisib (also known as AZD8186 and MEN1611) is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms. While activating mutations in PIK3CA, the gene encoding the PI3K alpha (α) isoform, are a major oncogenic driver in many cancers, the therapeutic utility of this compound in this context is an area of active investigation. This technical guide elucidates the nuanced mechanism of action of this compound in PIK3CA-mutated cells, moving beyond its primary targets to explore the intricate signaling crosstalk, the influence of co-occurring genetic alterations like PTEN loss, and a novel proposed mechanism of mutant p110α degradation. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction: The PI3K Pathway and the Rationale for Targeting PI3Kβ/δ in PIK3CA-Mutant Cancers

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of many cancers. Activating mutations in PIK3CA are among the most common oncogenic alterations, leading to constitutive activation of the p110α isoform and downstream signaling. While selective p110α inhibitors have shown clinical efficacy, resistance mechanisms often emerge.

This compound was developed as a selective inhibitor of p110β and p110δ. The rationale for its application in PIK3CA-mutated cancers is multifaceted:

  • Isoform Crosstalk and Resistance: Inhibition of the dominant p110α isoform can lead to a compensatory upregulation and signaling through p110β. In such scenarios, co-inhibition or subsequent inhibition of p110β with this compound could be a viable strategy to overcome resistance.

  • Context of PTEN Loss: A significant subset of PIK3CA-mutated tumors also exhibit loss or mutation of the tumor suppressor PTEN. PTEN is a phosphatase that counteracts PI3K signaling. In PTEN-deficient tumors, signaling is often highly dependent on the p110β isoform, making this compound a rational therapeutic choice, even in the presence of a PIK3CA mutation.

  • Degradation of Mutant p110α: Preclinical studies have suggested that this compound (as MEN1611) can induce the proteasome-dependent degradation of mutant p110α protein. This unique mechanism would directly target the oncogenic driver in PIK3CA-mutated cells, representing a distinct advantage over simple kinase inhibition.

Quantitative Data: In Vitro Potency and Cellular Activity of this compound

The following tables summarize the quantitative data for this compound's inhibitory activity against PI3K isoforms and its effect on the growth of various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (AZD8186)

PI3K IsoformIC50 (nM)
p110α (PIK3CA)35
p110β (PIK3CB)4
p110δ (PIK3CD)12
p110γ (PIK3CG)675

Data compiled from multiple preclinical studies.[1]

Table 2: Cellular Proliferation and Pathway Inhibition by this compound (AZD8186) in Selected Cell Lines

Cell LineCancer TypeKey MutationsProliferation GI50 (nM)p-AKT (Ser473) IC50 (nM)
BT474cBreast CancerPIK3CA mutant, HER2+1981752
MDA-MB-468Triple-Negative Breast CancerPTEN-null653
JEKOMantle Cell LymphomaIgM-stimulated22817

GI50: 50% growth inhibition. Data demonstrates selectivity for PI3Kβ-dependent signaling over PI3Kα.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the PI3K pathway and the methodologies used to study them is crucial for a comprehensive understanding.

PI3K_Pathway_this compound cluster_membrane Cell Membrane cluster_pi3k PI3K Isoforms cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3Ka p110α (PIK3CA) RTK->PI3Ka Activating Mutation PI3Kb p110β RTK->PI3Kb GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kb PIP3 PIP3 PI3Ka->PIP3 Phosphorylation PI3Kb->PIP3 Phosphorylation PI3Kd p110δ PI3Kd->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation This compound This compound (AZD8186) This compound->PI3Kb Inhibition This compound->PI3Kd Inhibition Activation Activation --> Inhibition Inhibition --| PIK3CA_mut PIK3CA Mutant Driven Izorlisib_target This compound Target

Caption: PI3K signaling pathway and this compound's mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start: Select PIK3CA-mutated and PTEN-deficient cancer cell lines kinase_assay Kinase Assay (Determine IC50 for PI3K isoforms) start->kinase_assay western_blot Western Blot (Assess p-AKT, p-S6, and p110α levels) start->western_blot viability_assay Cell Viability Assay (MTT/MTS) (Determine GI50) start->viability_assay degradation_assay Proteasome Degradation Assay (Co-treat with MG132) start->degradation_assay data_analysis Data Analysis and Mechanism Elucidation kinase_assay->data_analysis xenograft Establish Xenograft Model (e.g., in nude mice) western_blot->xenograft western_blot->data_analysis viability_assay->xenograft viability_assay->data_analysis degradation_assay->data_analysis treatment Treat with this compound (single agent or combination) xenograft->treatment tumor_measurement Measure Tumor Volume and Biomarkers treatment->tumor_measurement tumor_measurement->data_analysis conclusion Conclusion: Assess therapeutic potential of this compound in PIK3CA-mutated context data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound's efficacy.

Experimental Protocols

The following are representative protocols for key experiments cited in the evaluation of this compound.

In Vitro PI3K Enzyme Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different PI3K isoforms.

Methodology:

  • Reagents: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), PIP2 substrate, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM CHAPS), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 384-well plate, add the PI3K enzyme, this compound dilution (or DMSO vehicle control), and kinase buffer. c. Incubate at room temperature for 15 minutes to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. e. Incubate for 1 hour at room temperature. f. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. g. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis for Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation of downstream effectors of the PI3K pathway (e.g., AKT, S6) and on the total protein levels of p110α.

Methodology:

  • Cell Culture and Treatment: a. Seed PIK3CA-mutated and/or PTEN-deficient cells in 6-well plates and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 2, 6, 24 hours).

  • Lysate Preparation: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. c. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Immunoblotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE on a 4-12% polyacrylamide gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-p110α, anti-β-actin) overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Cell Viability Assay (MTT/MTS)

Objective: To determine the effect of this compound on the proliferation and survival of cancer cells and to calculate the GI50.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

  • Signal Measurement: If using MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Normalize absorbance values to the vehicle-treated control wells and plot cell viability against drug concentration. Calculate the GI50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 PIK3CA-mutated/ PTEN-deficient cancer cells suspended in Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., by oral gavage) or vehicle control daily or according to a specified schedule.

  • Efficacy Assessment: a. Measure tumor volume and body weight 2-3 times per week. b. At the end of the study, euthanize the mice and excise the tumors. c. A portion of the tumor can be flash-frozen for pharmacodynamic studies (e.g., Western blotting) and the remainder fixed in formalin for immunohistochemistry (IHC) to assess biomarkers like p-AKT and Ki-67.

  • Data Analysis: Plot the mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth between the treated and control groups.

Conclusion

The mechanism of action of this compound in PIK3CA-mutated cells is a compelling example of the complexities of cancer cell signaling and the importance of considering the entire pathway context, including isoform crosstalk and co-occurring mutations. While not a direct inhibitor of the p110α isoform, this compound's potent inhibition of p110β/δ provides a strong rationale for its use in overcoming resistance and in tumors with a dual PIK3CA mutation and PTEN loss genetic background. The potential for this compound to induce the degradation of mutant p110α further enhances its therapeutic promise. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a targeted therapy in genetically defined patient populations.

References

Izorlisib: A Technical Guide to its PI3K Alpha Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izorlisib (also known as MEN1611 and formerly as CH5132799) is a potent and orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinases (PI3Ks).[1][2][3] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[3] this compound has demonstrated significant antitumor activity in preclinical models, particularly in tumors harboring PIK3CA mutations.[1][2][3] This technical guide provides an in-depth overview of the PI3K alpha selectivity profile of this compound, including quantitative biochemical data and detailed experimental methodologies.

Biochemical Selectivity Profile

This compound exhibits potent inhibitory activity against the class I PI3K enzymes, with a pronounced selectivity for the alpha (α) isoform. Its activity has been characterized against wild-type and various oncogenic mutant forms of PI3Kα, as well as other class I, II, and IV PI3K isoforms.

Inhibitory Activity Against PI3K Isoforms and Mutants

The inhibitory potency of this compound was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This compound demonstrates sub-nanomolar to low nanomolar efficacy against PI3Kα and its common oncogenic mutants (E542K, E545K, and H1047R).[4]

Target KinaseType/ClassIC50 (µM)
PI3KαClass I PI3K0.014
PI3Kα E542KClass I PI3K0.0067
PI3Kα E545KClass I PI3K0.0067
PI3Kα H1047RClass I PI3K0.0056
PI3KβClass I PI3K0.12
PI3KδClass I PI3K0.50
PI3KγClass I PI3K0.036
PI3KC2αClass II PI3K>10
PI3KC2βClass II PI3K5.3
Vps34Class III PI3K>10
mTORClass IV PI3K1.6
Data sourced from Sasaki et al., 2011.[4]
Selectivity Against a Broader Kinase Panel

To assess its broader selectivity, this compound was profiled against a panel of 26 additional protein kinases, including receptor tyrosine kinases, non-receptor tyrosine kinases, and serine/threonine kinases. In these assessments, this compound demonstrated no significant inhibitory activity, underscoring its high selectivity for class I PI3K enzymes.[4]

Signaling Pathway and Experimental Workflow

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound exerts its therapeutic effect by inhibiting PI3K at the upstream node of this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

The following diagram illustrates a typical experimental workflow for characterizing the selectivity profile of a PI3K inhibitor like this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Start Recombinant Kinase Enzymes Kinase_Assay In Vitro Kinase Assay (e.g., TR-FRET) Biochem_Start->Kinase_Assay Compound_Prep This compound Serial Dilution Compound_Prep->Kinase_Assay IC50_Calc IC50 Determination Kinase_Assay->IC50_Calc Cell_Culture Cancer Cell Lines (PIK3CA WT vs. Mutant) Compound_Treatment Treat Cells with This compound Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Cell_Prolif Cell Proliferation Assay Compound_Treatment->Cell_Prolif pAkt_Assay p-Akt Quantification (Western Blot / ELISA) Cell_Lysis->pAkt_Assay

References

An In-Depth Technical Guide to the Downstream Signaling Effects of Izorlisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izorlisib (also known as CH5132799) is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with particular efficacy against the p110α isoform, a key component of the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[3][4] this compound has demonstrated significant antitumor activity in preclinical models, particularly in tumors harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[1][2] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Mechanism of Action

This compound is an orally bioavailable small molecule that competitively binds to the ATP-binding site of PI3K enzymes.[2] Its primary mechanism of action is the selective inhibition of Class I PI3Ks, which are heterodimeric proteins composed of a catalytic (p110) and a regulatory (p85) subunit.[3][4] By inhibiting the kinase activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] The reduction in PIP3 levels leads to decreased activation of downstream signaling molecules, most notably the serine/threonine kinase Akt.[3][5] This ultimately results in the suppression of a cascade of signaling events that are crucial for cell growth, proliferation, survival, and metabolism.[3][4]

Quantitative Analysis of Inhibitory Activity

This compound exhibits a high degree of selectivity for Class I PI3K isoforms, with a pronounced potency against PI3Kα and its oncogenic mutants. The following tables summarize the in vitro inhibitory activity of this compound against various PI3K isoforms and its antiproliferative effects on a panel of cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

TargetIC50 (nM)
PI3Kα14
PI3Kα-H1047R5.6
PI3Kα-E545K6.7
PI3Kα-E542K6.7
PI3Kγ36
PI3Kβ120
PI3Kδ500
PI3KC2β5300
mTOR1600

Data sourced from MedChemExpress product information.[1]

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

Tumor TypePercentage of Cell Lines with IC50 < 1 µMPercentage of Cell Lines with IC50 < 0.3 µM
Breast, Ovarian, Prostate, Endometrial75% (45/60)38% (23/60)

Data sourced from MedChemExpress product information, indicating broad antiproliferative activity across various cancer types.[1]

Downstream Signaling Effects

The inhibition of PI3Kα by this compound leads to a cascade of downstream effects, primarily through the suppression of the Akt/mTOR pathway. This results in reduced phosphorylation and activation of key effector proteins involved in cell cycle progression, protein synthesis, and cell survival.

Inhibition of Akt Phosphorylation

A critical consequence of this compound's activity is the reduction of Akt phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[6][7][8] Phosphorylation at these sites is essential for the full activation of Akt. Pharmacodynamic studies in a first-in-human trial of this compound demonstrated a reduction in Akt phosphorylation in platelets from patients treated with the drug, confirming pathway modulation in a clinical setting.[9]

Suppression of mTORC1 Signaling

Downstream of Akt, this compound treatment leads to the suppression of the mammalian target of rapamycin complex 1 (mTORC1) signaling. This is evidenced by the decreased phosphorylation of key mTORC1 substrates, including:

  • Ribosomal protein S6 (S6): this compound inhibits the phosphorylation of S6 at Serine 235/236 (Ser235/236), a modification that is critical for the initiation of protein synthesis and cell growth.[10][11]

  • Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1): this compound treatment leads to reduced phosphorylation of 4E-BP1 at sites such as Threonine 37/46 (Thr37/46).[12][13] Hypophosphorylated 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation.[12]

Induction of Apoptosis and Cell Cycle Arrest

By inhibiting the pro-survival signals of the PI3K/Akt/mTOR pathway, this compound induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][14] The suppression of this pathway can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately tipping the cellular balance towards death.[15] Furthermore, the inhibition of key cell cycle regulators downstream of Akt and mTOR can lead to a halt in cell cycle progression.[14]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental characterization of this compound, the following diagrams have been generated using the Graphviz DOT language.

Izorlisib_Signaling_Pathway This compound Downstream Signaling Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Akt->Inhibition Inhibits Apoptosis S6K S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates S6 S6 S6K->S6 Phosphorylates CellGrowth Cell Growth & Proliferation S6->CellGrowth Promotes eIF4E eIF4E fourEBP1->eIF4E Inhibits eIF4E->CellGrowth Promotes Apoptosis Apoptosis

Caption: this compound inhibits PI3Kα, blocking the Akt/mTORC1 pathway.

Western_Blot_Workflow Western Blot Workflow for this compound Effects start Start: Cancer Cell Culture (e.g., PIK3CA mutant) treatment Treat cells with this compound (various concentrations) and control (DMSO) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-S6) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Data Analysis detection->analysis end End: Quantify changes in protein phosphorylation analysis->end

Caption: Workflow for analyzing protein phosphorylation via Western blot.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream signaling effects of this compound.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

    • This compound (dissolved in DMSO)

    • Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 5mM MgCl₂, 0.25mM EDTA)

    • Phosphatidylinositol (PI) substrate

    • ATP (including [γ-³²P]ATP)

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 96-well plate, add the recombinant PI3K enzyme to each well.

    • Add the this compound dilutions to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of PI substrate and ATP (spiked with [γ-³²P]ATP).

    • Allow the reaction to proceed for a defined period (e.g., 30 minutes) at room temperature.

    • Terminate the reaction by adding a stop solution (e.g., 8M HCl).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated PI.

    • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., with known PIK3CA mutation status)

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., Cell Counting Kit-8, MTT, or CellTiter-Glo)

    • Microplate reader

  • Procedure:

    • Seed the cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the existing medium from the wells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO₂.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the changes in the phosphorylation status of downstream signaling proteins following this compound treatment.

  • Reagents and Materials:

    • Cancer cell lines

    • This compound (dissolved in DMSO)

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Protein transfer system and buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture cancer cells and treat with various concentrations of this compound for a specified time.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody targeting the protein of interest (phosphorylated or total) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Conclusion

This compound is a selective and potent Class I PI3K inhibitor that effectively targets the PI3K/Akt/mTOR signaling pathway. Its pronounced inhibitory activity against PI3Kα and its oncogenic mutants translates into significant antiproliferative and pro-apoptotic effects in cancer cells. The downstream signaling effects of this compound are characterized by a marked reduction in the phosphorylation of key effector proteins such as Akt, S6, and 4E-BP1. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other PI3K pathway inhibitors. The continued investigation into the nuanced effects of this class of drugs will be crucial for the development of more effective and targeted cancer therapies.

References

The Discovery and Development of Izorlisib (CH5132799): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Izorlisib (CH5132799), a potent and selective Class I phosphoinositide 3-kinase (PI3K) inhibitor. This compound has shown significant promise in preclinical and clinical studies, particularly in cancers harboring mutations in the PIK3CA gene. This document details the core scientific data, experimental methodologies, and key signaling pathways associated with this compound, presented in a format tailored for researchers and drug development professionals.

Introduction: Targeting the PI3K Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in the PIK3CA gene which encodes the p110α catalytic subunit of PI3K, is a frequent event in a wide range of human cancers.[1][2] This has made the PI3K pathway a prime target for the development of novel cancer therapeutics.

This compound (CH5132799) emerged from a structure-based drug design program aimed at identifying potent and selective inhibitors of Class I PI3Ks.[3] It is an orally bioavailable small molecule that has demonstrated significant antitumor activity in preclinical models of cancers with PI3K pathway activation.[1][3]

Mechanism of Action

This compound is a selective inhibitor of Class I PI3K enzymes, with a particularly high potency against the PI3Kα isoform.[4][5] Its mechanism of action is ATP-competitive, binding to the ATP-binding site of the PI3K enzyme.[4] By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the PI3K/Akt/mTOR signaling cascade leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[2][4]

This compound has shown potent activity against both wild-type and oncogenic mutant forms of PI3Kα, including the common E542K, E545K, and H1047R mutations.[4][6] This makes it a promising therapeutic agent for tumors harboring these specific genetic alterations.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates This compound This compound (CH5132799) This compound->PI3K PIP3 PIP3 PIP2->PIP3 ATP->ADP PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth

Figure 1: this compound's Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates high potency and selectivity for Class I PI3K isoforms, particularly PI3Kα.

TargetIC50 (nM)
PI3Kα (wild-type)14
PI3Kα (E542K mutant)6.7
PI3Kα (E545K mutant)6.7
PI3Kα (H1047R mutant)5.6
PI3Kβ120
PI3Kδ500
PI3Kγ36
Data compiled from multiple sources.[4][6][7]
Antiproliferative Activity in Cancer Cell Lines

The antiproliferative effects of this compound are particularly pronounced in cancer cell lines harboring PIK3CA mutations.

Cell LineCancer TypePIK3CA MutationIC50 (µM)
KPL-4Breast CancerH1047R0.032
T-47DBreast CancerH1047R0.056
SK-OV-3Ovarian CancerH1047R0.12
HCT116Colorectal CancerH1047R0.20
Data compiled from multiple sources.[6]
Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in preclinical models.

SpeciesOral Bioavailability (%)Tmax (hours)t1/2 (hours)
Mouse101--
Human (MTD)-2.6010.2
Data compiled from multiple sources.[1][7]

Experimental Protocols

In Vitro Kinase Assay (Adapta™ Universal Kinase Assay)

This protocol outlines the determination of this compound's inhibitory activity against PI3K isoforms.

Materials:

  • Adapta™ Universal Kinase Assay Kit

  • Recombinant PI3K enzymes (wild-type and mutants)

  • This compound (CH5132799)

  • ATP

  • 384-well plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 2.5 µL of the this compound dilutions to the wells of a 384-well plate.

  • Add 2.5 µL of a 4X solution of the respective PI3K enzyme to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2X solution of substrate (e.g., PIP2) and ATP.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the reaction and detect the generated ADP by adding 5 µL of the Adapta™ detection solution containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA.

  • Incubate for 30 minutes at room temperature.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Start Start Prepare_this compound Prepare this compound Serial Dilutions Start->Prepare_this compound Add_this compound Add this compound to 384-well Plate Prepare_this compound->Add_this compound Add_Enzyme Add PI3K Enzyme Add_this compound->Add_Enzyme Add_Substrate_ATP Add Substrate (PIP2) and ATP Add_Enzyme->Add_Substrate_ATP Incubate_Reaction Incubate for 60 min at Room Temperature Add_Substrate_ATP->Incubate_Reaction Add_Detection Add Adapta™ Detection Solution Incubate_Reaction->Add_Detection Incubate_Detection Incubate for 30 min at Room Temperature Add_Detection->Incubate_Detection Measure_FRET Measure TR-FRET Signal Incubate_Detection->Measure_FRET Calculate_IC50 Calculate IC50 Values Measure_FRET->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for the In Vitro Kinase Assay.

Cell Proliferation Assay (Cell Counting Kit-8)

This protocol is for assessing the antiproliferative activity of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KPL-4, T-47D)

  • Cell culture medium and supplements

  • This compound (CH5132799)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72-96 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Western Blot Analysis of PI3K Pathway Modulation

This protocol details the investigation of this compound's effect on the phosphorylation of key proteins in the PI3K signaling pathway.

Materials:

  • Cancer cell lines

  • This compound (CH5132799)

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line with a PIK3CA mutation (e.g., KPL-4)

  • Matrigel (optional)

  • This compound (CH5132799) formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells (e.g., 5 x 10^6 KPL-4 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule (e.g., 12.5 or 25 mg/kg, once daily).[8] The control group receives the vehicle.

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting).

Conclusion

This compound (CH5132799) is a selective and potent Class I PI3K inhibitor with a clear mechanism of action and significant antitumor activity, particularly in cancers with PIK3CA mutations. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on PI3K inhibitors and targeted cancer therapies. The strong preclinical evidence for this compound's efficacy and its favorable pharmacokinetic profile have supported its advancement into clinical trials. Further investigation into its clinical utility, both as a monotherapy and in combination with other agents, is ongoing.

References

Izorlisib (MEN1611): A Technical Guide to PI3Kα Target Validation in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical target validation of Izorlisib (also known as MEN1611), a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) alpha isoform (PI3Kα). Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent oncogenic driver in a variety of solid tumors, often due to activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. This compound is an orally bioavailable inhibitor that selectively targets PI3Kα and its mutated forms, leading to the suppression of downstream signaling, resulting in apoptosis and inhibition of tumor cell growth.

Mechanism of Action and Isoform Selectivity

This compound is a class I PI3K inhibitor with high potency against the p110α isoform, including its common oncogenic mutants.[1][2] Its unique biochemical profile also includes activity against the p110β and p110γ isoforms, while notably sparing the p110δ isoform.[3][4][5] This δ-sparing characteristic is significant, as inhibition of p110δ is primarily associated with toxicities observed in the context of hematological malignancies.[3] The ability of this compound to also inhibit p110β may offer an advantage in overcoming resistance mechanisms that can arise in tumors with PTEN loss.[3][4]

Furthermore, preclinical studies have demonstrated that this compound, in addition to inhibiting kinase activity, induces the selective, proteasome-dependent degradation of the mutant p110α protein in cancer cells harboring PIK3CA mutations.[3] This dual mechanism of action may lead to a more sustained and durable inhibition of the PI3K pathway in targeted tumor cells.

In Vitro Target Validation

Cellular Potency in Solid Tumor Cell Lines

The anti-proliferative activity of this compound has been evaluated across various solid tumor cell lines. Its potency is particularly pronounced in cell lines with activating PIK3CA mutations. For instance, in the PIK3CA H1047R mutant T47D breast cancer cell line, this compound demonstrated potent cytotoxic activity.[3]

Cell LineCancer TypePIK3CA StatusThis compound (MEN1611) IC50Reference
T47DBreast CancerH1047R Mutant42.56 nM[3]

Table 1: In Vitro Cytotoxicity of this compound in a PIK3CA-Mutant Breast Cancer Cell Line.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

A critical step in target validation is demonstrating that the compound engages its target and modulates the intended signaling pathway within the cell. Western blot analyses in preclinical studies have consistently shown that this compound treatment leads to a dose-dependent decrease in the phosphorylation of key downstream effectors of the PI3K pathway, including AKT (at Ser473), S6 ribosomal protein, and 4EBP1.[1][6][7] This provides direct evidence of on-target activity and effective pathway inhibition.

In Vivo Target Validation

Anti-Tumor Efficacy in Xenograft Models

The anti-tumor activity of this compound has been validated in vivo using patient-derived xenograft (PDX) models, which are considered more clinically relevant than cell line-derived xenografts. In multiple PDX models of PIK3CA-mutant solid tumors, including trastuzumab-resistant HER2+ breast cancer and non-small cell lung cancer (NSCLC), this compound monotherapy resulted in significant and durable tumor growth inhibition, leading to tumor stasis and even regression.[3][4][6] The combination of this compound with other targeted therapies, such as trastuzumab in HER2+ breast cancer models, has shown synergistic effects, leading to enhanced tumor regression.[3]

Tumor ModelCancer TypeGenetic BackgroundTreatmentTumor Volume Inhibition (%)Reference
HER2+ PDXBreast CancerPIK3CA-mutant, Trastuzumab-resistantMEN1611 + Trastuzumab82%[3]
NSCLC XenograftNon-Small Cell Lung CancerPIK3CA wild-type, PI3K pathway activatedMEN1611Significant tumor growth suppression[6]

Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models.

Pharmacodynamic Biomarker Analysis in Tumors

To confirm target engagement and pathway modulation in the in vivo setting, tumor tissues from this compound-treated animals have been analyzed for pharmacodynamic biomarkers. These studies confirmed a significant reduction in the phosphorylation of AKT and S6 in tumor extracts, correlating the observed anti-tumor activity with the inhibition of the PI3K pathway.[6][7]

Visualizing Key Pathways and Processes

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates This compound This compound This compound->PI3K inhibits mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Transcription Gene Transcription S6K->Transcription Protein Synthesis, Cell Growth, Proliferation 4EBP1->Transcription Protein Synthesis, Cell Growth, Proliferation

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Target Validation

In_Vitro_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis & Outcome Cell_Culture Culture Solid Tumor Cell Lines (e.g., T47D with PIK3CA mutation) Drug_Treatment Treat cells with varying concentrations of this compound Cell_Culture->Drug_Treatment Viability Cell Viability Assay (e.g., CCK-8, MTT) Determine IC50 Drug_Treatment->Viability Western_Blot Western Blot Analysis (pAKT, pS6, etc.) Confirm Pathway Inhibition Drug_Treatment->Western_Blot Data_Analysis Analyze dose-response curves and protein expression levels Viability->Data_Analysis Western_Blot->Data_Analysis Conclusion Demonstrate potent anti-proliferative effect and on-target pathway modulation Data_Analysis->Conclusion

Caption: A generalized workflow for the in vitro validation of this compound's activity.

Rationale for Targeting PI3Kα in Solid Tumors

Rationale_Diagram cluster_problem The Problem: Oncogenic Driver cluster_solution The Solution: Targeted Inhibition PIK3CA_Mutation Activating PIK3CA Mutations in Solid Tumors (e.g., Breast, Colon, Lung Cancer) Pathway_Activation Constitutive Activation of PI3K/AKT/mTOR Pathway PIK3CA_Mutation->Pathway_Activation Tumor_Growth Uncontrolled Cell Growth, Proliferation, and Survival Pathway_Activation->Tumor_Growth Therapeutic_Effect Tumor Growth Inhibition and Apoptosis Tumor_Growth->Therapeutic_Effect addressed by This compound This compound (MEN1611) (Selective PI3Kα Inhibitor) Inhibition Inhibition of PI3Kα Kinase Activity & Degradation of Mutant Protein This compound->Inhibition Inhibition->Therapeutic_Effect

Caption: The logic for therapeutically targeting PI3Kα in solid tumors with this compound.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8 Method)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired concentration in complete culture medium.

    • Seed 100 µL of the cell suspension (typically 2,000-5,000 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium at 10x the final desired concentrations.

    • Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • CCK-8 Reagent Addition and Incubation:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot the results against the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis of PI3K Pathway Modulation

This protocol outlines the steps to assess the phosphorylation status of PI3K pathway proteins.

  • Sample Preparation:

    • Culture and treat cells with this compound as described for the viability assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Keep samples on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT Ser473, p-S6) and total proteins (e.g., total AKT, total S6, β-actin) overnight at 4°C. Dilute antibodies in 5% BSA/TBST.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol provides a general framework for establishing and utilizing PDX models to evaluate the anti-tumor activity of this compound.

  • PDX Establishment:

    • Obtain fresh tumor tissue from a patient under sterile conditions and with appropriate ethical approvals.

    • Implant small fragments (approx. 3x3 mm) of the tumor subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

    • Monitor the mice for tumor growth. Once tumors reach a volume of approximately 1,500 mm³, they can be passaged to a new cohort of mice for expansion.

  • Efficacy Study:

    • Once tumors in the expansion cohort reach a volume of 150-200 mm³, randomize the mice into treatment and control groups.

    • Administer this compound orally (PO) at the predetermined dose and schedule (e.g., daily). The control group receives the vehicle.

    • Measure tumor volumes with calipers twice a week and monitor the body weight of the mice as a measure of toxicity.

    • Continue treatment for the specified duration (e.g., 21-28 days) or until the tumors in the control group reach the endpoint volume.

  • Data Analysis and Pharmacodynamics:

    • Calculate the Tumor Volume Inhibition (TVI) percentage to quantify the anti-tumor effect.

    • At the end of the study, or at specified time points after the final dose, euthanize a subset of mice and collect tumor tissue for pharmacodynamic analysis (e.g., western blotting or immunohistochemistry for p-AKT) to confirm on-target drug activity in vivo.

Conclusion

The comprehensive preclinical data strongly support the validation of PI3Kα as a therapeutic target in solid tumors, particularly those harboring PIK3CA mutations. This compound (MEN1611) has demonstrated potent and selective inhibition of the PI3Kα pathway, leading to significant anti-proliferative effects in vitro and robust anti-tumor activity in clinically relevant in vivo models. Its unique δ-sparing isoform profile and its ability to induce the degradation of mutant p110α protein suggest a potentially favorable therapeutic window and a durable mechanism of action. These findings have paved the way for its clinical investigation, such as in the B-Precise-01 study for HER2-positive, PIK3CA-mutated breast cancer.[1] Further clinical development will continue to define the role of this compound in the treatment of solid tumors driven by the PI3K pathway.

References

Preclinical Models for Studying Izorlisib Efficacy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical models and methodologies used to evaluate the efficacy of Izorlisib (MEN1611), a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) alpha isoform. This document details in vitro and in vivo experimental protocols, summarizes key quantitative data, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's preclinical characterization.

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor that selectively targets the p110α catalytic subunit of PI3K, including its mutated forms.[1] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[2] this compound's mechanism of action involves the inhibition of PI3Kα, leading to the suppression of downstream signaling, which ultimately results in the inhibition of tumor cell growth and proliferation.[1][3]

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the PI3Kα-mediated conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivation of AKT leads to reduced phosphorylation and activation of a cascade of downstream targets, including the mammalian target of rapamycin (mTOR), forkhead box protein O1 (FoxO1), and the S6 kinase (S6K), ultimately impacting cell cycle progression, survival, and proliferation.[3]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p AKT AKT PIP3->AKT p mTORC1 mTORC1 AKT->mTORC1 p FoxO1 FoxO1 AKT->FoxO1 S6K S6K mTORC1->S6K p FourEBP1 4E-BP1 mTORC1->FourEBP1 S6 S6 S6K->S6 p Proliferation Cell Proliferation & Survival S6->Proliferation This compound This compound This compound->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

In Vitro Efficacy Models

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Experimental Protocol: Cell Viability Assay using Cell Counting Kit-8 (CCK-8)

  • Cell Culture: Culture cancer cell lines (e.g., BT-474, MCF-7, T47D) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize and seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.[4] Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the 96-well plates with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[1][4]

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Quantitative Data: In Vitro IC50 Values of this compound

Cell LineCancer TypePIK3CA MutationThis compound IC50 (nM)
BT-474Breast CancerE545K14 (PI3Kα WT)
MCF-7Breast CancerE545K< 300
T47DBreast CancerH1047R< 300
Various4 Tumor TypesNot Specified75% of lines < 1 µM

Note: The IC50 value of 14 nM is for the inhibition of the PI3Kα enzyme in a biochemical assay. Cell-based IC50 values are generally higher.[3]

Western Blot Analysis

Western blotting is employed to confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[3]

Experimental Protocol: Western Blotting

  • Cell Lysis: Plate cells and treat with this compound as described for the viability assay. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6, p-4E-BP1, total 4E-BP1) overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy Models

Cell Line-Derived Xenografts (CDX)

CDX models are crucial for evaluating the in vivo anti-tumor activity of this compound in a living organism. The BT-474 human breast cancer cell line is a commonly used model.[6]

Experimental Protocol: BT-474 Xenograft Model

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture BT-474 Cell Culture Cell_Harvest Cell Harvest & Suspension Cell_Culture->Cell_Harvest Injection Subcutaneous Injection Cell_Harvest->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment This compound/ Vehicle Admin. Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Tumor Excision Monitoring->Endpoint Analysis Pharmacodynamic Analysis (Western Blot) Endpoint->Analysis

Caption: Workflow for a cell line-derived xenograft (CDX) study.
  • Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or SCID).[6]

  • Cell Preparation and Implantation: Subcutaneously inject 1 x 10^7 BT-474 cells suspended in Matrigel into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Randomization and Treatment: When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups. Administer this compound orally at doses of 12.5 mg/kg and 25 mg/kg daily.[3] The control group receives the vehicle.

  • Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze them by Western blotting to assess the inhibition of the PI3K pathway.[3]

Quantitative Data: In Vivo Efficacy of this compound in BT-474 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
This compound12.5 mg/kgDose-dependent regression
This compound25 mg/kgSignificant dose-dependent regression

Note: Specific TGI percentages were not detailed in the provided search results, but a dose-dependent regression was noted.[3]

Patient-Derived Xenografts (PDX)

PDX models involve the implantation of fresh patient tumor tissue into immunodeficient mice, offering a more clinically relevant model that better recapitulates the heterogeneity and microenvironment of human tumors. Preclinical studies have shown this compound's activity in PDX models of breast cancer with PIK3CA mutations.[7]

Experimental Protocol: Patient-Derived Xenograft (PDX) Model

The protocol for establishing and utilizing PDX models is similar to that of CDX models, with the key difference being the source of the tumor tissue. Freshly resected patient tumor tissue is implanted subcutaneously or orthotopically into immunodeficient mice. Subsequent passages can be performed to expand the model for larger studies.

Models of Resistance to this compound

Understanding the mechanisms of resistance to this compound is crucial for developing effective combination therapies and predicting patient response. While specific models of resistance to this compound are still under investigation, general mechanisms of resistance to PI3K inhibitors can be explored using the following approaches:

  • In Vitro Dose Escalation: Gradually increasing the concentration of this compound in the culture medium of sensitive cell lines over an extended period can lead to the development of resistant clones. These resistant cells can then be characterized to identify the molecular changes responsible for the acquired resistance.

  • Analysis of Resistant Tumors: Xenograft tumors that initially respond to this compound but subsequently regrow can be harvested and analyzed to identify genetic and signaling pathway alterations that contribute to resistance.

  • CRISPR/Cas9 Screening: Genome-wide or targeted CRISPR/Cas9 screens can be performed in the presence of this compound to identify genes whose knockout confers resistance to the drug.

Conclusion

The preclinical evaluation of this compound has demonstrated its potent and selective inhibition of the PI3Kα pathway, leading to significant anti-tumor activity in both in vitro and in vivo models of cancer, particularly those harboring PIK3CA mutations. The experimental models and protocols outlined in this guide provide a robust framework for the continued investigation of this compound's efficacy, mechanism of action, and potential resistance mechanisms. This comprehensive understanding is essential for the successful clinical development of this compound as a targeted cancer therapy.

References

Methodological & Application

Izorlisib In Vivo Dosing for Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izorlisib (also known as CH5132799 or PA-799) is an orally bioavailable, selective inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family, with potent activity against the p110α isoform, including its oncogenic mutants.[1][2][3] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a variety of human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[4] this compound's targeted mechanism of action, leading to the inhibition of tumor cell growth and induction of apoptosis, makes it a promising candidate for cancer therapy, particularly in tumors harboring PIK3CA mutations.[1][2]

These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse xenograft models based on preclinical studies. The included protocols and data are intended to serve as a guide for researchers designing and executing in vivo efficacy studies with this compound.

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

This compound selectively binds to and inhibits the catalytic activity of PI3Kα.[1] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. Consequently, the entire PI3K/Akt/mTOR signaling cascade is suppressed, resulting in reduced cell proliferation, survival, and growth, and the induction of apoptosis in cancer cells with a hyperactivated PI3K pathway.[1][4]

PI3K_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes This compound This compound This compound->PI3K Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo dosing regimens and outcomes for this compound in various mouse xenograft models as reported in preclinical studies.

Table 1: this compound Monotherapy Dosing in Mouse Xenograft Models

Cell LineCancer TypeMouse StrainDose (mg/kg)RouteScheduleOutcomeReference
KPL-4 (PIK3CA H1047R)Breast CancerNot Specified50, 100OralDailyDose-dependent tumor regression[1][5]
BT-474 (PIK3CA K111N)Breast CancerNot Specified50, 100OralDailyTumor regression[1][5]
HCT116 (PIK3CA H1047R)Colorectal CancerNot SpecifiedNot SpecifiedOralNot SpecifiedTumor Growth Inhibition (TGI) of 50% and 90% correlated with AUC[5]

Table 2: this compound Combination Therapy Dosing in a Mouse Xenograft Model

Cell LineCancer TypeMouse StrainCombination Agent(s)This compound Dose (mg/kg)RouteScheduleOutcomeReference
BT-474Breast CancerBALB/c nu/nuEverolimus (50 mg/kg, daily, oral)12.5, 25OralDaily for 7 days (post-Everolimus)Dose-dependent regression of tumors that regrew after long-term Everolimus treatment[6][7]

Experimental Protocols

Protocol 1: General Mouse Xenograft Model Establishment

This protocol describes a general procedure for establishing subcutaneous xenografts using human cancer cell lines.

Materials:

  • Human cancer cell line of interest (e.g., KPL-4, BT-474)

  • Female immunodeficient mice (e.g., BALB/c nu/nu, NOD/SCID), 4-6 weeks old

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • 1 mL syringes with 27-gauge needles

  • Hemocytometer or automated cell counter

Procedure:

  • Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.

  • Harvest the cells by trypsinization, followed by neutralization with complete medium.

  • Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.

  • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

  • Adjust the cell concentration to the desired density (e.g., 5 x 107 cells/mL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

  • Anesthetize the mouse according to the institution's approved protocol.

  • Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 106 cells) into the flank of the mouse.

  • Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable.

  • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

  • Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

Xenograft_Workflow cluster_setup cluster_monitoring cluster_treatment CellCulture 1. Cell Culture (e.g., KPL-4, BT-474) Harvest 2. Harvest & Prepare Cell Suspension CellCulture->Harvest Injection 3. Subcutaneous Injection into Mice Harvest->Injection TumorGrowth 4. Monitor Tumor Growth Injection->TumorGrowth Randomization 5. Randomize Mice (Tumor Volume ~150-200 mm³) TumorGrowth->Randomization Dosing 6. Administer this compound (Oral Gavage) Randomization->Dosing Measurement 7. Measure Tumor Volume & Body Weight Dosing->Measurement Endpoint 8. Endpoint Analysis (e.g., Tumor Excision, Western Blot) Measurement->Endpoint

Figure 2: Experimental workflow for an this compound in vivo xenograft study.

Protocol 2: Preparation and Administration of this compound by Oral Gavage

This protocol details the preparation of an this compound formulation for oral administration to mice.

Materials:

  • This compound (CH5132799) powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles (18-20 gauge for adult mice)

  • 1 mL syringes

Formulation Preparation (Example for a 10 mg/mL solution):

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 100 mg of this compound in 1 mL of DMSO to create a 100 mg/mL stock.

  • To prepare the final dosing solution, create a 10% DMSO in corn oil vehicle. For 1 mL of the final solution, add 100 µL of the this compound stock solution to 900 µL of corn oil.[6][7]

  • Vortex the solution thoroughly to ensure a uniform suspension. Prepare this solution fresh daily.

Oral Gavage Procedure:

  • Weigh each mouse to determine the correct volume of the this compound solution to administer based on the desired mg/kg dose. For example, for a 25 mg/kg dose in a 20 g mouse, the required dose is 0.5 mg. If the solution concentration is 10 mg/mL, the volume to administer is 50 µL.

  • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Insert the gavage needle into the side of the mouth and gently advance it along the esophagus into the stomach. Do not force the needle.

  • Slowly administer the calculated volume of the this compound solution.

  • Carefully withdraw the gavage needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals.

Pharmacodynamics and Endpoint Analysis

To assess the biological effect of this compound on the target pathway, tumors can be collected at the end of the study or at specific time points after the final dose.

Protocol 3: Pharmacodynamic Analysis of Tumor Tissue

Materials:

  • Tumor tissue collected from mice

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Tissue homogenizer

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting apparatus

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Excise tumors from euthanized mice at a specified time after the last dose (e.g., 4 hours).[7]

  • Snap-freeze the tumors in liquid nitrogen or immediately process them.

  • Homogenize the tumor tissue in lysis buffer on ice.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Perform SDS-PAGE and Western blotting with the protein lysates.

  • Probe the membranes with primary antibodies against key proteins in the PI3K pathway (e.g., phosphorylated and total Akt) to confirm target engagement and downstream signaling inhibition.

  • Develop the blots using a chemiluminescence substrate and image the results.

Conclusion

This compound has demonstrated significant in vivo antitumor activity in preclinical mouse xenograft models, particularly those with PIK3CA mutations. The provided protocols offer a framework for conducting in vivo efficacy and pharmacodynamic studies. Researchers should adapt these protocols based on the specific cell lines, mouse strains, and experimental objectives of their studies, always adhering to institutional guidelines for animal welfare. The data and methodologies presented here should facilitate the further preclinical evaluation of this compound as a targeted cancer therapeutic.

References

Protocol for Izorlisib Treatment in Cell Culture: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Izorlisib (also known as CH5132799) is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with particular potency against the PI3Kα isoform and its oncogenic mutants.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a variety of human cancers, making it a key target for therapeutic intervention.[3][4] this compound exhibits its antineoplastic activity by competitively binding to the ATP-binding site of PI3K, leading to the inhibition of downstream signaling, which results in the suppression of cell growth and induction of apoptosis in cancer cells harboring activating PIK3CA mutations.[1][2][3]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its anti-proliferative activity and for monitoring its effects on the PI3K/Akt/mTOR signaling pathway.

Data Presentation

This compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound have been determined against various PI3K isoforms and in a panel of cancer cell lines.

Table 1: this compound IC50 Values against PI3K Isoforms [1][2][5]

TargetIC50 (nM)
PI3Kα (wild-type)14
PI3Kα (H1047R mutant)5.6
PI3Kα (E545K mutant)6.7
PI3Kα (E542K mutant)6.7
PI3Kγ36
PI3Kβ120
PI3Kδ500
mTOR1600

Table 2: Anti-proliferative Activity of this compound in Selected Cancer Cell Lines [2][6]

Cell LineCancer TypePIK3CA Mutation StatusIC50 (µM)
KPL-4Breast CancerH1047R0.032
T-47DBreast CancerH1047R0.056
SK-OV-3Ovarian CancerH1047R (amplification)0.12
HCT116Colorectal CancerH1047R0.20

Note: this compound has demonstrated broad anti-proliferative activity, with 75% (45 out of 60) of tested cancer cell lines exhibiting an IC50 below 1 µM and 38% (23 out of 60) showing an IC50 below 0.3 µM.[1][7]

Mandatory Visualizations

This compound's Mechanism of Action in the PI3K/Akt/mTOR Pathway

Izorlisib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 Activation Akt->Inhibition Inhibits Apoptosis mTORC2->Akt p-Ser473 S6K1 S6K1 mTORC1->S6K1 p-Thr389 FourEBP1 4E-BP1 mTORC1->FourEBP1 p-Thr37/46 S6 S6 S6K1->S6 eIF4E eIF4E FourEBP1->eIF4E CellGrowth Cell Growth & Proliferation S6->CellGrowth eIF4E->CellGrowth Apoptosis Apoptosis

Caption: this compound inhibits PI3Kα, blocking the PI3K/Akt/mTOR pathway.

Experimental Workflow for Assessing this compound Activity

Izorlisib_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plates culture Culture cells for 24h start->culture treat Treat cells with varying concentrations of this compound culture->treat incubate Incubate for 48-72h treat->incubate viability Cell Viability Assay (e.g., CCK-8) incubate->viability western Western Blot Analysis incubate->western ic50 Calculate IC50 values viability->ic50 pathway Analyze protein phosphorylation levels western->pathway

Caption: Workflow for evaluating this compound's effect on cell viability and signaling.

Experimental Protocols

Cell Culture and this compound Preparation
  • Cell Lines: Select appropriate cancer cell lines. Cell lines with known PIK3CA mutations (e.g., KPL-4, T-47D, HCT116, SK-OV-3) are recommended for efficacy studies.

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Anti-proliferative Activity Assessment (CCK-8 Assay)

This protocol is for a 96-well plate format.

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.

  • Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following this compound treatment.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescence substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative phosphorylation level.

Table 3: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinPhosphorylation SiteSupplier (Example)
p-AktSer473Cell Signaling Technology
p-AktThr308Cell Signaling Technology
Total AktCell Signaling Technology
p-S6K1Thr389Cell Signaling Technology
Total S6K1Cell Signaling Technology
p-4E-BP1Thr37/46Cell Signaling Technology
Total 4E-BP1Cell Signaling Technology
β-Actin (Loading Control)Sigma-Aldrich

Note: Based on the mechanism of action, this compound is expected to decrease the phosphorylation of Akt at both Ser473 and Thr308, and consequently, the phosphorylation of downstream targets S6K1 at Thr389 and 4E-BP1 at Thr37/46.[2][5]

References

Application Notes and Protocols: Izorlisib Solubility and Preparation for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Izorlisib, a selective Class I PI3K inhibitor, in in vitro research settings. The following sections cover its solubility, mechanism of action, and step-by-step procedures for preparing solutions for cell-based assays.

Introduction to this compound

This compound (also known as CH5132799) is a potent and selective inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks), with particular efficacy against the p110α isoform and its oncogenic mutants (E542K, E545K, and H1047R).[1][2][3] By competitively binding to the ATP-binding site of PI3K, this compound blocks the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][3][4] Dysregulation of this pathway is a common feature in many human cancers, making this compound a valuable tool for cancer research and drug development.[3][5]

This compound's Mechanism of Action

This compound exerts its biological effects by inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. This leads to the downstream suppression of key signaling molecules including Akt, FoxO1, S6K, S6, and 4E-BP1.[1][2] This targeted inhibition results in apoptosis and the inhibition of cell growth in tumors harboring PIK3CA mutations.[3][4]

Izorlisib_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotion

This compound's inhibitory action on the PI3K/Akt signaling pathway.

Quantitative Data

Solubility of this compound
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO4.5512.06Ultrasonic treatment may be required to fully dissolve.[1]
10% DMSO in Corn Oil≥ 0.46≥ 1.22Primarily for in vivo preparations, forms a clear solution.[1][2]
In Vitro Inhibitory Activity (IC50)
TargetIC50
PI3Kα (p110α)14 nM[1][6]
PI3Kγ (p110γ)36 nM[6]
PI3Kβ (p110β)0.12 µM[6]
PI3Kδ (p110δ)0.50 µM[6]

Experimental Protocols

Preparation of this compound Stock Solutions for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This stock solution can then be serially diluted to the desired working concentrations for various in vitro assays.

Materials:

  • This compound powder (MW: 377.42 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.774 mg of this compound.

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM stock, if you weighed 3.774 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for several minutes until the this compound is completely dissolved. If the compound does not fully dissolve, brief sonication may be necessary.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex/Sonicate to Dissolve add_dmso->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Workflow for preparing this compound stock solutions.
Preparation of Working Solutions for Cell-Based Assays

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare fresh working solutions from the frozen stock for each experiment.

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix well by gentle pipetting.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound tested.

  • Treatment of Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and proceed with your assay protocol. An example of a cell-based assay is a proliferation assay using Cell Counting Kit-8, where cells are incubated with the compound for a period (e.g., 4 days) before measuring absorbance.[1]

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and DMSO. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other substances through the skin. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

Izorlisib: Application Notes on Storage, Stability, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the storage, stability, handling, and experimental use of Izorlisib (also known as CH5132799), a selective Class I PI3K inhibitor. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.

Introduction to this compound

This compound is a potent and selective inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks), with particular selectivity for the PI3Kα isoform.[1][2] It also demonstrates activity against oncogenic mutants of PI3Kα, such as E542K, E545K, and H1047R.[2] The mechanism of action involves competitive binding to the ATP-binding site of the PI3K enzyme.[1][2] this compound's inhibitory activity disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to the suppression of tumor cell growth and proliferation.[2][3][4]

Storage and Stability

Proper storage of this compound is essential to maintain its chemical integrity and biological activity. The stability of the compound varies depending on whether it is in solid form or dissolved in a solvent.

Recommended Storage Conditions
FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C2 years
-20°C1 year

Data sourced from MedChemExpress product information.[1]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]

Solubility and Formulation

Solubility Data
SolventConcentration
DMSO 4.55 mg/mL (12.06 mM)

Data sourced from MedChemExpress product information. Ultrasonic treatment may be necessary to achieve dissolution.[2]

Preparation of Stock Solutions

For in vitro studies, a common starting point is the preparation of a 10 mM stock solution in DMSO.

Protocol for Preparing a 10 mM Stock Solution:

  • Weigh out the desired amount of this compound powder.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound: 377.42 g/mol ).

  • Add the DMSO to the this compound powder.

  • If necessary, use an ultrasonic bath to facilitate dissolution until the solution is clear.

  • Aliquot the stock solution into single-use vials and store at -80°C for long-term stability.

Formulation for In Vivo Studies

For oral administration in animal models, a common formulation involves a mixture of DMSO and corn oil.

Example Protocol for In Vivo Formulation:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • For a final formulation of 10% DMSO in corn oil, add 1 part of the this compound/DMSO stock solution to 9 parts of corn oil.

  • Vortex the mixture thoroughly to ensure a uniform suspension.

  • It is recommended to prepare this formulation fresh on the day of use.

Handling and Safety Precautions

This compound is a potent bioactive compound and should be handled with appropriate safety measures in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder or solutions.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powder form to avoid inhalation.

  • Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Experimental Protocols

PI3K Signaling Pathway

The following diagram illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling pathway, which is the target of this compound.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream This compound This compound This compound->PI3K Inhibits

This compound inhibits the PI3K/Akt/mTOR signaling pathway.
Protocol for Forced Degradation Study to Assess this compound Stability

This protocol provides a framework for a forced degradation study to identify potential degradation products and establish the stability-indicating properties of an analytical method for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare this compound Stock Solution (e.g., 1 mg/mL in Methanol or Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT or heat) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT or heat) Prep->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Degradation (e.g., 60-80°C, solid & solution) Prep->Thermal Photolytic Photolytic Degradation (e.g., UV/Vis light exposure) Prep->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples to Working Concentration Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Dilute->HPLC MassBalance Calculate Mass Balance (% Assay + % Degradants) HPLC->MassBalance PeakPurity Assess Peak Purity HPLC->PeakPurity Pathway Identify Degradation Products and Pathways (if possible) HPLC->Pathway

Workflow for a forced degradation study of this compound.

Materials:

  • This compound reference standard

  • HPLC grade methanol or acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector and preferably a mass spectrometer (MS)

  • A stability-indicating HPLC column (e.g., C18)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the working concentration.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • In Solution: Heat the this compound stock solution at a set temperature (e.g., 80°C) for a defined period.

    • Solid State: Place this compound powder in an oven at a set temperature (e.g., 80°C). At each time point, dissolve a portion of the powder in the solvent to the working concentration.

  • Photolytic Degradation:

    • Expose the this compound stock solution and solid powder to a light source providing both UV and visible light (e.g., in a photostability chamber).

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Sample at defined time points.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Determine the mass balance to ensure that the decrease in the parent drug concentration corresponds to the increase in degradation products.

    • Use a PDA detector to assess peak purity of the this compound peak.

    • If coupled with a mass spectrometer, attempt to identify the mass of the degradation products to propose potential degradation pathways.

Note on Stability-Indicating Method: A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities. The forced degradation study is essential for the development and validation of such a method. For a similar PI3K inhibitor, leniolisib, a stability-indicating HPLC method was developed using a C18 column with a mobile phase of acetonitrile and 0.1% triethylamine (pH 2.5 with orthophosphoric acid) in a 40:60 ratio, with UV detection at 222.3 nm.[6] This could serve as a starting point for method development for this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, some PI3K inhibitors have been shown to undergo degradation.[7][8][9] Potential degradation mechanisms for small molecule inhibitors like this compound could involve hydrolysis of amide or other labile functional groups, or oxidation. The results from the forced degradation study will provide insights into the specific vulnerabilities of the this compound molecule.

By following these application notes and protocols, researchers can ensure the proper handling, storage, and use of this compound, leading to more reliable and reproducible experimental outcomes.

References

Dissolving Izorlisib for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and formulation of Izorlisib (also known as GSK2126458 or Omipalisib) for in vivo animal studies. Adherence to these guidelines is crucial for ensuring consistent and reliable experimental outcomes.

Compound Information

ParameterValueReference
Synonyms GSK2126458, Omipalisib, CH5132799[1][2]
Target Class I PI3K, particularly PI3Kα[3][4]
Molecular Weight 505.5 g/mol [5]
Appearance Crystalline solidN/A

Solubility and Vehicle Formulations

This compound is a poorly water-soluble compound, necessitating the use of specific solvent systems for in vivo administration. The choice of vehicle can significantly impact drug exposure and should be selected based on the experimental requirements and administration route.[6] Below are validated formulations for preparing this compound for animal studies.

Table 1: this compound Solubility and Recommended Vehicles for In Vivo Studies
Formulation CompositionAchievable ConcentrationAdministration RouteNotesReference
10% DMSO + 90% Corn oil≥ 0.46 mg/mLOral GavagePrepare a stock solution in DMSO first, then dilute with corn oil. Suitable for studies where a simple vehicle is preferred. If the continuous dosing period exceeds half a month, this protocol should be chosen carefully.[1]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mLOral GavageThis multi-component system can achieve a higher concentration of this compound. Solvents should be added sequentially. It is recommended to prepare this solution fresh daily.[2][7]

Note: It is always recommended to perform a small-scale pilot formulation to ensure complete dissolution and stability before preparing a large batch for your study.[6] For weakened animals, it is advisable to keep the final DMSO concentration in the working solution below 2%.[7]

Experimental Protocols

Protocol 1: Formulation in DMSO and Corn Oil

This protocol is suitable for achieving a concentration of at least 0.46 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution: Accurately weigh the required amount of this compound powder. Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 4.6 mg/mL).[1] Ensure complete dissolution by vortexing.

  • Dilution with Corn Oil: In a sterile tube, add the required volume of the DMSO stock solution.

  • Final Formulation: Add the corresponding volume of corn oil to achieve the final desired concentration and vehicle composition (10% DMSO, 90% corn oil). For example, to prepare 1 mL of a 0.46 mg/mL solution, add 100 µL of the 4.6 mg/mL DMSO stock to 900 µL of corn oil.[1]

  • Mixing: Vortex the final solution thoroughly to ensure a homogenous suspension.

  • Administration: Administer the formulation to the animals via oral gavage immediately after preparation.

Protocol 2: Formulation in a Multi-Component Vehicle

This protocol allows for a higher concentration of this compound (≥ 2.5 mg/mL).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution: Weigh the necessary amount of this compound and dissolve it in DMSO to make a stock solution (e.g., 25.0 mg/mL).[7] Vortex until the compound is fully dissolved.

  • Sequential Addition of Solvents:

    • To prepare 1 mL of the final formulation, start with 100 µL of the 25.0 mg/mL this compound stock solution in DMSO.[7]

    • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.[7]

    • Add 50 µL of Tween-80 and mix again.[7]

    • Finally, add 450 µL of saline to bring the total volume to 1 mL.[7]

  • Final Mixing: Vortex the solution extensively to ensure it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication may aid in dissolution.[7]

  • Administration: Use the freshly prepared formulation for oral administration to animals.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Formulation

The following diagram illustrates the general workflow for preparing this compound for animal studies.

G cluster_prep Formulation Preparation cluster_admin Administration weigh Weigh this compound Powder dissolve_dmso Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso add_vehicle Add Vehicle Components (e.g., Corn oil or PEG300/Tween-80/Saline) dissolve_dmso->add_vehicle mix Vortex Thoroughly add_vehicle->mix administer Administer to Animal (e.g., Oral Gavage) mix->administer

Caption: Workflow for preparing this compound formulation.

PI3K/mTOR Signaling Pathway Inhibition by this compound

This compound is a potent inhibitor of the PI3K/mTOR signaling pathway.[4][8] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is often observed in cancer.[4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation FourEBP1->Proliferation This compound This compound This compound->PI3K inhibits

Caption: this compound inhibits the PI3K/mTOR pathway.

Stability and Storage

  • Stock Solutions: DMSO stock solutions of this compound can be stored at -20°C for up to one year or -80°C for up to two years.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

  • Working Solutions: It is strongly recommended to prepare the final dosing formulations fresh on the day of administration to minimize the risk of precipitation or degradation.[6][7]

By following these detailed protocols and understanding the properties of this compound, researchers can prepare stable and effective formulations for their animal studies, leading to more accurate and reproducible results.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Izorlisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izorlisib (also known as CH5132799) is a potent and selective inhibitor of the Class I phosphatidylinositol 3-kinase (PI3K) alpha (PI3Kα).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[4] this compound's targeted inhibition of PI3Kα, a frequently mutated oncogene in various tumors, leads to the suppression of downstream signaling, resulting in cell growth inhibition and apoptosis.[1][4] This application note provides detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound, a key tool for preclinical drug evaluation and mechanistic studies.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analyses of a hypothetical cancer cell line with a PIK3CA mutation treated with this compound for 48 hours. These data are illustrative and should be generated for the specific cell line and experimental conditions used.

Table 1: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

TreatmentConcentration (nM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle (DMSO)095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound1085.6 ± 3.58.9 ± 1.25.5 ± 0.9
This compound5065.1 ± 4.225.4 ± 3.19.5 ± 1.8
This compound25040.3 ± 5.145.2 ± 4.514.5 ± 2.3

Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

TreatmentConcentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle (DMSO)055.4 ± 2.828.1 ± 1.916.5 ± 1.51.8 ± 0.4
This compound1065.2 ± 3.120.5 ± 2.214.3 ± 1.83.1 ± 0.6
This compound5075.8 ± 3.912.3 ± 1.511.9 ± 1.38.7 ± 1.1
This compound25068.3 ± 4.58.9 ± 1.17.8 ± 0.915.0 ± 2.0

Table 3: Phospho-Flow Cytometry Analysis of p-Akt (Ser473) Expression

TreatmentConcentration (nM)Median Fluorescence Intensity (MFI) of p-Akt% Inhibition of p-Akt
Vehicle (DMSO)01250 ± 850
This compound10875 ± 6230.0
This compound50450 ± 3564.0
This compound250210 ± 2183.2

Visualizations

cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: this compound inhibits PI3Kα, blocking downstream signaling.

cluster_1 CellCulture 1. Seed and Culture Cells DrugTreatment 2. Treat with this compound (or vehicle control) CellCulture->DrugTreatment Harvest 3. Harvest and Wash Cells DrugTreatment->Harvest Staining 4. Stain Cells for Specific Assay (Apoptosis, Cell Cycle, or Phospho-protein) Harvest->Staining FlowCytometry 5. Acquire Data on Flow Cytometer Staining->FlowCytometry DataAnalysis 6. Analyze Data and Quantify Results FlowCytometry->DataAnalysis

Caption: General workflow for flow cytometry analysis of this compound-treated cells.

cluster_2 Input Flow Cytometry Data (.fcs file) Gating Gating Strategy Input->Gating Forward vs. Side Scatter (to gate on cells) Populations Cell Populations Gating->Populations Single Cells (to exclude doublets) Quantification Quantification Populations->Quantification Fluorophore Intensity (e.g., Annexin V vs. PI) Results Results (Tables and Plots) Quantification->Results

Caption: Logical flow of data analysis for flow cytometry experiments.

Experimental Protocols

Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound (or other PI3K inhibitor)

  • Vehicle control (e.g., DMSO)

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.

    • Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and save it.

    • Wash the adherent cells once with PBS.

    • Trypsinize the cells and then neutralize the trypsin with complete medium.

    • Combine the trypsinized cells with the saved culture medium from the previous step.

    • For suspension cells, simply collect the cells by centrifugation.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate laser lines and filters for the chosen fluorochromes (e.g., 488 nm excitation for FITC and PI).

    • Collect data for at least 10,000 events per sample.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

Cell Cycle Analysis using Propidium Iodide (PI)

This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and quantifies the sub-G1 population, which is indicative of apoptotic cells.

Materials:

  • This compound (or other PI3K inhibitor)

  • Vehicle control (e.g., DMSO)

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in the apoptosis protocol.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in the apoptosis protocol.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Collect data for at least 20,000 events per sample.

    • Use software with a cell cycle analysis model (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

Phospho-Flow Cytometry for PI3K Pathway Analysis

This protocol allows for the measurement of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt, at the single-cell level.

Materials:

  • This compound (or other PI3K inhibitor)

  • Vehicle control (e.g., DMSO)

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol or a detergent-based buffer)

  • Fluorochrome-conjugated primary antibody against the phosphorylated protein of interest (e.g., anti-p-Akt (Ser473))

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in the apoptosis protocol. A shorter treatment time (e.g., 1-4 hours) is often sufficient to observe changes in protein phosphorylation.

  • Cell Fixation and Permeabilization:

    • Harvest cells and wash once with PBS.

    • Resuspend the cell pellet in 100 µL of PBS.

    • Add 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells by resuspending the pellet in 1 mL of ice-cold 90% methanol and incubating on ice for 30 minutes. (Alternatively, use a commercial permeabilization buffer according to the manufacturer's instructions).

  • Intracellular Staining:

    • Wash the permeabilized cells twice with a staining buffer (e.g., PBS with 1% BSA).

    • Resuspend the cell pellet in 100 µL of staining buffer containing the appropriate dilution of the phospho-specific antibody.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with staining buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 500 µL of staining buffer.

    • Analyze the samples on a flow cytometer.

    • Use an unstained control and an isotype control to set the appropriate gates.

    • Quantify the Median Fluorescence Intensity (MFI) of the phospho-protein signal in the treated versus control cells.

References

Troubleshooting & Optimization

Izorlisib not showing effect in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Izorlisib in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you navigate your research challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise when using this compound in cell culture, providing potential causes and recommended solutions.

Q1: Why am I not observing any effect of this compound on my cells?

A1: Several factors could contribute to a lack of observable effect. Please consider the following possibilities and troubleshooting steps:

Potential Cause Recommended Solution
Cell Line Insensitivity The selected cell line may not have an activated PI3K/Akt/mTOR pathway or may lack the specific PIK3CA mutations that confer sensitivity to this compound. Confirm the mutational status of PIK3CA and the activation state of the PI3K pathway in your cell line via literature search or in-house sequencing and western blotting for key pathway markers (e.g., p-Akt, p-S6).
Suboptimal Drug Concentration The concentration of this compound may be too low to elicit a response. Consult the IC50 data for various cell lines (see Table 1) to determine an appropriate concentration range for your experiments. Perform a dose-response curve to identify the optimal concentration for your specific cell line.
Incorrect Drug Preparation/Storage This compound may have degraded due to improper storage or may not be fully solubilized. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure complete dissolution of the compound before adding it to your cell culture medium.
Experimental Assay Issues The chosen assay may not be sensitive enough to detect the effects of this compound. For proliferation assays, ensure that the cell seeding density and incubation time are optimized. Consider using multiple assays to assess different cellular outcomes, such as viability (e.g., MTT, CellTiter-Glo), apoptosis (e.g., Annexin V staining, caspase activity), or cell cycle analysis.
Drug Resistance Mechanisms Your cells may have intrinsic or have developed acquired resistance to this compound. This can occur through various mechanisms, including feedback loop activation or mutations in downstream pathway components.[1][2][3][4]

Q2: How can I confirm that this compound is inhibiting the PI3K pathway in my cells?

A2: To verify target engagement and pathway inhibition, you should assess the phosphorylation status of downstream effector proteins in the PI3K/Akt/mTOR pathway using Western blotting.

Primary Target Downstream Markers to Assess Expected Outcome with this compound Treatment
PI3Kα Phospho-Akt (Ser473 and Thr308)Significant decrease in phosphorylation
Phospho-S6 Ribosomal Protein (Ser235/236)Significant decrease in phosphorylation
Phospho-4E-BP1 (Thr37/46)Significant decrease in phosphorylation
Phospho-FOXO1/FOXO3aDecrease in phosphorylation

Q3: My cells initially respond to this compound, but then the effect diminishes over time. What could be the reason?

A3: This phenomenon is often due to the activation of feedback loops that reactivate the PI3K pathway or parallel signaling pathways.[1][3] Inhibition of PI3Kα can lead to the relief of negative feedback mechanisms, resulting in the upregulation of receptor tyrosine kinases (RTKs) like HER3 and IGF1R, which can in turn reactivate PI3K signaling.[5]

This compound Signaling Pathway and Resistance Mechanisms

This compound is a selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), a key enzyme in the PI3K/Akt/mTOR signaling pathway.[6] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a common event in many cancers.[6]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (this compound Target) RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p110α PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 S6K->RTK Negative Feedback Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Mechanisms of Resistance to this compound:

  • Feedback Reactivation of PI3K Signaling: Inhibition of PI3Kα can lead to the reactivation of upstream RTKs, mitigating the inhibitory effect.[5]

  • Acquired Mutations: Secondary mutations in PIK3CA can alter the drug-binding site, reducing the efficacy of this compound.[2] Additionally, mutations in other pathway components like PTEN or AKT can also confer resistance.[2][4]

  • Parallel Pathway Activation: Upregulation of alternative survival pathways, such as the MAPK/ERK pathway, can compensate for the inhibition of PI3K signaling.

  • Increased eIF4E Expression: Amplification of the eIF4E gene, which is involved in protein translation, has been shown to be a compensatory resistance mechanism to PI3K/mTOR inhibitors.[3]

Quantitative Data

Table 1: this compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound can vary significantly between different cell lines.

Cell LineCancer TypePIK3CA StatusThis compound IC50 (µM)
MCF-7 Breast CancerE545K Mutant~0.1
T47D Breast CancerH1047R Mutant~0.2
BT-474 Breast CancerK111N Mutant~0.3
PC-3 Prostate CancerWild-Type>10
U87 MG GlioblastomaWild-Type (PTEN null)>10

Note: These values are approximate and may vary depending on the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the precise IC50 in your cell line of interest.[7][8]

Experimental Protocols

1. Preparation of this compound Stock Solution

protocol_prep start Start: This compound Powder dissolve Dissolve in DMSO to create a 10 mM stock solution start->dissolve ultrasonic Use ultrasonic bath if needed to aid dissolution dissolve->ultrasonic aliquot Aliquot into single-use tubes ultrasonic->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready-to-use stock solution store->end

Caption: Workflow for preparing this compound stock solution.

Detailed Steps:

  • Reconstitution: Briefly centrifuge the vial of this compound powder to ensure the contents are at the bottom.

  • Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to achieve a stock concentration of 10 mM. For example, for 1 mg of this compound (MW: 457.5 g/mol ), add 218.6 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

2. Cell Proliferation Assay (e.g., using CellTiter-Glo®)

protocol_assay start Start: Cells in culture seed Seed cells in a 96-well plate start->seed incubate1 Incubate for 24 hours to allow attachment seed->incubate1 prepare_drug Prepare serial dilutions of this compound in culture medium incubate1->prepare_drug treat Treat cells with different concentrations of this compound incubate1->treat prepare_drug->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add CellTiter-Glo® reagent incubate2->add_reagent incubate3 Incubate for 10 minutes at room temperature add_reagent->incubate3 read Measure luminescence incubate3->read analyze Analyze data and calculate IC50 read->analyze end End: Results analyze->end

Caption: Experimental workflow for a cell proliferation assay with this compound.

Detailed Steps:

  • Cell Seeding: Trypsinize and count your cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well) in a final volume of 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume growth.

  • Drug Preparation: Prepare serial dilutions of this compound from your stock solution in complete culture medium. A common starting range is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as your highest this compound concentration.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours (or a time point determined to be optimal for your cell line).

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.

3. Western Blotting for Pathway Analysis

Detailed Steps:

  • Cell Treatment and Lysis: Seed cells in a 6-well plate and allow them to attach. Treat the cells with this compound at the desired concentrations for the desired time (e.g., 2, 6, or 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-S6, S6, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

References

Izorlisib Off-Target Effects: A Technical Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Izorlisib (also known as CH5132799 and MEN1611) in preclinical models. This guide includes troubleshooting advice and frequently asked questions to assist in the design and interpretation of experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with particular activity against the p110α isoform and its oncogenic mutants.[1][2][3][4] It is designed to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][4][5][6]

Q2: How selective is this compound against different PI3K isoforms?

This compound demonstrates significant selectivity for PI3Kα over other Class I isoforms (β, δ, γ) and has substantially lower activity against Class II, III, and IV PI3Ks, including mTOR.[5] The IC50 values presented in the table below illustrate this selectivity profile.

Q3: What are the potential off-target effects of this compound?

Based on preclinical data, this compound is a highly selective kinase inhibitor. In a screening panel against 26 representative protein kinases, no significant inhibitory activity was observed.[5] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. Researchers should empirically determine the optimal concentration for their specific cell type or model system to minimize off-target activities.

Q4: I am not seeing the expected decrease in phosphorylated Akt (p-Akt) after this compound treatment in my western blot. What could be the issue?

This is a common issue when working with signaling pathways. Here are several troubleshooting steps to consider:

  • Cellular Context: The effect of PI3Kα inhibition can be cell-type specific. Ensure that the PI3K/Akt pathway is active in your cell line under your experimental conditions. Serum starvation followed by growth factor stimulation (e.g., EGF or PDGF) can be used as a positive control to induce Akt phosphorylation.[7]

  • Feedback Loops: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory feedback loops. For instance, blocking PI3K can relieve negative feedback on receptor tyrosine kinases (RTKs), leading to their activation and subsequent downstream signaling that might reactivate Akt or other parallel pathways.[8] A time-course experiment is recommended to capture the initial inhibition before potential feedback mechanisms are engaged.[9]

  • Antibody Quality: Ensure your p-Akt antibody is validated and working correctly. Include a positive control lysate from stimulated cells to confirm antibody performance.[7]

  • Experimental Protocol: Proper sample handling is critical for detecting phosphorylated proteins. Ensure that lysis buffers contain fresh phosphatase inhibitors (e.g., sodium fluoride and sodium orthovanadate) to prevent dephosphorylation during sample preparation.[10] Blocking with 5% BSA in TBST is often recommended over milk for phosphoprotein detection.[7]

  • Protein Loading: Ensure adequate protein is loaded on the gel. For low-abundance phosphoproteins, you may need to load a higher amount of total protein than for total protein detection.[11]

Q5: Could off-target effects of this compound activate other signaling pathways?

While this compound is highly selective, it is theoretically possible that at high concentrations or in specific cellular contexts, it could have unintended effects. For example, inhibition of one kinase pathway can sometimes lead to the compensatory activation of another.[12][13] If you observe unexpected phenotypic changes or alterations in signaling pathways other than the PI3K/Akt axis, consider the following:

  • Concentration-Response: Perform a dose-response experiment to determine if the observed effect is concentration-dependent. Off-target effects are more likely at higher concentrations.

  • Orthogonal Approaches: Use a structurally unrelated PI3Kα inhibitor or an siRNA/shRNA approach to confirm that the observed phenotype is due to on-target inhibition of PI3Kα.

  • Phospho-proteomics: For a global view of signaling changes, consider a phospho-proteomics analysis to identify any unexpectedly altered pathways.

Data Presentation

This compound In Vitro Inhibitory Activity
TargetIC50 (nM)
PI3Kα14
PI3Kα (H1047R mutant)5.6
PI3Kα (E545K mutant)6.7
PI3Kα (E542K mutant)6.7
PI3Kβ120
PI3Kγ36
PI3Kδ500
mTOR1600
PI3KC2β5300

Data compiled from publicly available sources.[5]

Experimental Protocols

In Vitro PI3K Enzyme Assay

This protocol is a general guideline for assessing the inhibitory activity of compounds like this compound against purified PI3K enzymes.

  • Reagents and Materials:

    • Purified recombinant PI3K isoforms (e.g., PI3Kα/p85α)

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM CHAPS)

    • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes

    • ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, unlabeled ATP)

    • This compound or other test compounds

    • ADP-Glo™ Kinase Assay kit (for non-radioactive detection) or phosphocellulose paper/scintillation counter (for radioactive detection)

  • Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a microplate, add the kinase reaction buffer, the PI3K enzyme, and the diluted this compound or DMSO (vehicle control). c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. d. Initiate the kinase reaction by adding the PIP2 substrate and ATP. e. Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature. f. Terminate the reaction (e.g., by adding a stop solution like EDTA). g. Detect the product (phosphorylated PIP2, which is PIP3) using an appropriate method (e.g., luminescence detection with the ADP-Glo™ kit or by spotting on phosphocellulose paper and quantifying radioactivity). h. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

Cellular Proliferation Assay

This protocol outlines a general method for evaluating the effect of this compound on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines of interest (e.g., those with and without PIK3CA mutations)

    • Complete cell culture medium

    • This compound

    • Cell proliferation reagent (e.g., CellTiter-Glo®, MTT, or CyQUANT®)

    • 96-well or 384-well clear or opaque-walled tissue culture plates

  • Procedure: a. Seed the cells in the microplate at a predetermined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in the complete cell culture medium. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO). d. Incubate the cells for a defined period (e.g., 72 hours) under standard cell culture conditions. e. Add the cell proliferation reagent according to the manufacturer's instructions. f. Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader. g. Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle control and determine the IC50 value.[14]

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: this compound inhibits the PI3Kα signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase Assay Biochemical Kinase Assay Kinome Scan Kinome-wide Selectivity Profiling Kinase Assay->Kinome Scan Confirm Selectivity Proliferation Cell Proliferation Assay Kinome Scan->Proliferation Select Concentrations Western Blot Western Blot for Pathway Modulation Proliferation->Western Blot Validate On-Target Effect Xenograft Xenograft Tumor Models Western Blot->Xenograft Inform In Vivo Studies

Caption: Workflow for assessing this compound's off-target effects.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Izorlisib in animal models. The information is designed to help manage potential toxicities and ensure the welfare of experimental animals while maintaining the integrity of research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as Umbralisib or TGR-1202) is an orally bioavailable inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3K) and casein kinase 1-epsilon (CK1ε).[1] By inhibiting the PI3K/Akt/mTOR signaling pathway, this compound can induce apoptosis and inhibit the growth of cancer cells.[2] Its action on CK1ε is also believed to contribute to its anti-cancer effects.[3]

Q2: What are the common toxicities observed with this compound and other PI3K inhibitors in animal models?

A2: Based on preclinical studies of this compound and other PI3K inhibitors, common toxicities in animal models can include:

  • Gastrointestinal Toxicity: Diarrhea and colitis are among the most frequently reported adverse events.[1][4]

  • Hepatotoxicity: Elevations in liver enzymes (ALT, AST) can occur.

  • Immune-Mediated Toxicities: Due to the role of PI3K in immune cell function, toxicities such as pneumonitis and skin rash may be observed.

  • General Clinical Signs: Weight loss, decreased activity, and rough coat appearance are general indicators of toxicity.

Q3: How often should I monitor my animals during an this compound study?

A3: Close monitoring is crucial. A general guideline is:

  • Daily: Cage-side observations for general health, body weight, and assessment of feces and urine.

  • Weekly (or more frequently if signs of toxicity appear): Blood collection for complete blood count (CBC) and serum chemistry (especially liver enzymes).

  • End of study (or if humane endpoints are reached): Gross necropsy and histopathological analysis of key organs.

Troubleshooting Guides

Issue 1: Animal exhibiting diarrhea
  • Question: My mice on this compound have developed loose stools and diarrhea. What should I do?

  • Answer:

    • Assess Severity: Grade the diarrhea based on a clinical scoring system (see Table 2).

    • Supportive Care:

      • For mild to moderate diarrhea, administer an anti-diarrheal agent such as loperamide.

      • Ensure animals have easy access to hydration and nutrition. Hydrogel packs or a soft diet can be beneficial.

    • Dose Modification:

      • For moderate, persistent diarrhea, consider a dose reduction of this compound (e.g., by 25-50%).

      • For severe diarrhea, interrupt dosing and provide supportive care. Dosing can be resumed at a lower level once the animal recovers.

    • Further Investigation: If diarrhea is severe and persistent, consider humane euthanasia and perform a necropsy with a focus on the gastrointestinal tract to assess for colitis.

Issue 2: Elevated liver enzymes in bloodwork
  • Question: Recent blood analysis shows a significant increase in ALT and AST levels in my rats treated with this compound. How should I proceed?

  • Answer:

    • Confirm Findings: Repeat the blood analysis to confirm the elevation.

    • Dose Adjustment:

      • For mild to moderate elevations (2-5x the upper limit of normal), consider a dose reduction of this compound.

      • For significant elevations (>5x the upper limit of normal), interrupt dosing.

    • Monitoring: Increase the frequency of blood monitoring to track the enzyme levels.

    • Histopathology: At the end of the study or if humane endpoints are met, collect liver tissue for histopathological evaluation to assess for liver damage.

Issue 3: Significant body weight loss
  • Question: My animals are losing more than 15% of their initial body weight. What steps should I take?

  • Answer:

    • Supportive Care: Provide supplemental nutrition with a high-calorie, palatable diet.

    • Dose Interruption: Immediately interrupt this compound dosing.

    • Monitor: Continue daily body weight measurements.

    • Resume Dosing: If the animal's weight stabilizes and begins to recover, consider resuming this compound at a significantly lower dose (e.g., 50% of the original dose).

    • Humane Endpoint: If weight loss continues or the animal shows other signs of distress, humane euthanasia is recommended.

Quantitative Data Summary

Table 1: Common this compound-Related Toxicities and Monitoring Parameters

ToxicityMonitoring ParametersFrequency
Gastrointestinal Daily clinical observation (fecal consistency), Body weightDaily
Histopathology of intestines (at necropsy)End of study
Hepatotoxicity Serum ALT, AST levelsWeekly
Histopathology of liver (at necropsy)End of study
General Health Body weight, food/water intake, coat condition, activity levelDaily

Table 2: Clinical Scoring System for Diarrhea/Colitis in Mice (Adapted from DSS-induced colitis models)

ScoreStool ConsistencyRectal Bleeding
0 Normal, well-formed pelletsNone
1 Soft, but formed pellets-
2 Pasty, semi-formed stoolsSlight bleeding
3 Liquid stools-
4 -Gross bleeding

Experimental Protocols

Protocol 1: Management of Diarrhea
  • Clinical Scoring: Use a daily scoring system (as in Table 2) to objectively assess the severity of diarrhea.

  • Supportive Care - Loperamide Administration:

    • Dose: 0.8 mg/kg, administered orally (p.o.).[5]

    • Frequency: Once or twice daily, as needed based on clinical signs.

    • Formulation: Loperamide can be dissolved in a suitable vehicle for oral gavage.

  • Supportive Care - Budesonide Administration (for suspected colitis):

    • Dose: 0.2 mg/kg, administered orally (p.o.).

    • Frequency: Once daily.

    • Formulation: Budesonide can be prepared as a suspension for oral gavage.

  • Dose Modification of this compound:

    • Grade 1-2 Diarrhea: Continue this compound, provide supportive care.

    • Grade 3 Diarrhea: Reduce this compound dose by 50%.

    • Grade 4 Diarrhea/Colitis: Interrupt this compound dosing until resolution, then resume at a 50% reduced dose.

Protocol 2: Monitoring for Hepatotoxicity
  • Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and weekly thereafter.

  • Serum Chemistry: Analyze serum for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.

  • Intervention Thresholds:

    • ALT/AST > 3x Upper Limit of Normal (ULN): Increase monitoring frequency to twice weekly.

    • ALT/AST > 5x ULN: Interrupt this compound dosing.

    • ALT/AST > 8x ULN with signs of illness: Consider humane euthanasia.

  • Histopathology:

    • At necropsy, fix liver tissue in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Evaluate for signs of hepatocellular necrosis, inflammation, and other abnormalities.

Visualizations

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Casein_Kinase_1_Epsilon_Pathway cluster_cytoplasm_ck1e Cytoplasm cluster_nucleus_ck1e Nucleus Izorlisib_CK1e This compound CK1e Casein Kinase 1ε (CK1ε) Izorlisib_CK1e->CK1e Inhibition Beta_Catenin β-catenin CK1e->Beta_Catenin Phosphorylation (Regulation of Wnt pathway) p53 p53 CK1e->p53 Phosphorylation (Activation) PER2 PERIOD2 CK1e->PER2 Phosphorylation (Degradation) CellCycleArrest Cell Cycle Arrest & Apoptosis p53->CellCycleArrest CircadianRhythm Circadian Rhythm Disruption PER2->CircadianRhythm

Caption: this compound inhibits Casein Kinase 1-epsilon (CK1ε) signaling.

Experimental_Workflow_Toxicity_Assessment start Start of Study (Baseline Measurements) dosing This compound Administration start->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring weekly_assessment Weekly Assessment (Blood Collection) monitoring->weekly_assessment end_of_study End of Study monitoring->end_of_study Humane Endpoint or Study Completion toxicity_check Toxicity Observed? weekly_assessment->toxicity_check weekly_assessment->end_of_study Study Completion toxicity_check->dosing No supportive_care Supportive Care & Dose Modification toxicity_check->supportive_care Yes supportive_care->dosing necropsy Necropsy & Histopathology end_of_study->necropsy

Caption: Experimental workflow for toxicity assessment in animal models.

References

Inconsistent results with Izorlisib experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving Izorlisib, a selective Class I PI3K inhibitor. Here you will find frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and informative diagrams to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as CH5132799) is an orally bioavailable and selective inhibitor of the Class I phosphatidylinositol 3-kinase (PI3K) family, with particular potency against the p110α isoform and its oncogenic mutants.[1][2][3] It functions by binding to the ATP-binding site of PI3K, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition leads to the downregulation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[2][4] Dysregulation of this pathway is a common event in many cancers, often due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2][4][5]

Q2: How should this compound be stored and handled?

A2: For optimal stability, this compound should be stored as a solid at -20°C for up to one year, or at -80°C for up to two years. For short-term storage, it can be kept at 4°C. When preparing stock solutions, it is recommended to use anhydrous DMSO. For in vivo studies, a common solvent is a combination of 10% DMSO and 90% corn oil.[3] To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the reported IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound is approximately 14 nM for PI3Kα.[3] It exhibits significantly higher IC50 values for other PI3K isoforms, indicating its high selectivity.[3] IC50 values in cell-based assays can vary depending on the cell line, mutational status of PIK3CA, and experimental conditions. One study reported that in a panel of 60 tumor cell lines, 75% had an IC50 below 1 µM.[3]

Q4: Why might I observe different IC50 values for this compound across different cell lines?

A4: Variations in IC50 values are expected due to the genetic and phenotypic heterogeneity of cancer cell lines.[1][5][6][7] Key factors influencing sensitivity to this compound include:

  • PIK3CA Mutational Status: Cell lines with activating mutations in PIK3CA are generally more sensitive to this compound.

  • PTEN Status: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can also confer sensitivity.[5]

  • Genetic Background: The overall genetic landscape of the cell line, including the status of other oncogenes and tumor suppressors, can impact the cellular response.[1]

  • Cell Line Misidentification or Contamination: Ensure cell lines are authenticated and routinely tested for mycoplasma.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Problem Potential Cause Suggested Solution
High variability in cell viability assay results Inconsistent cell seeding: Uneven cell numbers across wells.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects by not using the outer wells of the plate.
This compound precipitation: Compound coming out of solution at working concentrations.Check the solubility of this compound in your final culture medium. It may be necessary to prepare fresh dilutions for each experiment and avoid storing diluted solutions.
Cell line heterogeneity: Subclones within the cell line population may have different sensitivities to this compound.[1][5][6][7]Use low-passage number cells and consider single-cell cloning to establish a more homogenous population. Regularly authenticate cell lines.
No significant decrease in p-AKT levels after this compound treatment in Western Blot Suboptimal this compound concentration or treatment time: The concentration may be too low or the incubation time too short to effectively inhibit PI3K signaling.Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Poor antibody quality: The primary antibody for p-AKT may not be specific or sensitive enough.Use a validated, high-quality antibody for p-AKT. The Cell Signaling Technology sampler kit for the Phospho-Akt pathway is a reliable option.[8]
Feedback loop activation: Inhibition of the PI3K pathway can sometimes lead to the activation of alternative signaling pathways.Investigate other signaling pathways that might be compensating for PI3K inhibition. Consider co-treatment with other inhibitors.
Unexpected off-target effects High this compound concentration: Using concentrations significantly above the known IC50 can lead to inhibition of other kinases.Use the lowest effective concentration of this compound determined from your dose-response experiments.
Cellular context: The specific cellular environment and protein expression profile of a cell line can influence drug effects.Characterize the expression levels of key proteins in your cell line of interest.

Experimental Protocols

Western Blotting for PI3K Pathway Analysis

This protocol describes the detection of phosphorylated AKT (p-AKT) as a downstream marker of PI3K activity following this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-total AKT, and a loading control like mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired time. Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes This compound This compound This compound->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Izorlisib_Prep 2. This compound Preparation (Stock and working solutions) Treatment 3. Cell Treatment (Dose-response & time-course) Izorlisib_Prep->Treatment Viability_Assay 4a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot 4b. Western Blot (p-AKT, total AKT) Treatment->Western_Blot IC50_Calc 5a. IC50 Determination Viability_Assay->IC50_Calc WB_Quant 5b. Western Blot Quantification Western_Blot->WB_Quant Conclusion 6. Conclusion & Further Experiments IC50_Calc->Conclusion WB_Quant->Conclusion

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Troubleshooting_Flowchart Start Inconsistent Results with this compound Check_Reagents Are this compound and other reagents properly stored and prepared? Start->Check_Reagents Check_Cells Is the cell line authenticated and low passage? Check_Reagents->Check_Cells Yes Fix_Reagents Prepare fresh reagents. Aliquot this compound stock. Check_Reagents->Fix_Reagents No Check_Protocol Is the experimental protocol optimized? Check_Cells->Check_Protocol Yes Fix_Cells Authenticate cell line. Use low passage cells. Check_Cells->Fix_Cells No Fix_Protocol Optimize dose, time, and other experimental parameters. Check_Protocol->Fix_Protocol No Consistent_Results Consistent Results Check_Protocol->Consistent_Results Yes Fix_Reagents->Check_Reagents Fix_Cells->Check_Cells Fix_Protocol->Check_Protocol

Caption: A troubleshooting flowchart for addressing inconsistent results in this compound experiments.

References

Izorlisib degradation and stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Izorlisib (also known as Taselisib or GDC-0032). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable inhibitor of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha (PIK3CA).[1][2] It selectively binds to and inhibits PIK3CA and its mutated forms, which are commonly found in solid tumors.[1] This inhibition disrupts the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical pathway for cell growth, proliferation, and survival.[1][3] Dysregulation of this pathway is a key factor in the development of many cancers.[1] this compound's targeted approach may offer greater efficacy and reduced toxicity compared to broader pan-PI3K inhibitors.[1]

Q2: What are the recommended solvents and storage conditions for this compound?

For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[4] For in vivo applications, a common vehicle is a combination of 10% DMSO and 90% corn oil.[4]

Storage Recommendations:

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C2 years
-20°C1 year

Data sourced from MedChemExpress product information.[4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution upon preparation.[5]

Q3: I am observing a loss of this compound activity in my cell culture experiments over time. What could be the cause?

A decrease in this compound activity could be due to several factors:

  • Degradation in Solution: this compound, like many small molecules, can degrade in solution, especially when stored improperly or for extended periods at room temperature or in aqueous media.

  • Unique Degradation Mechanism: Interestingly, this compound and the related compound Taselisib can induce the degradation of the mutant p110α protein, a catalytic subunit of PI3Kα.[6][7][8] This degradation is dependent on receptor tyrosine kinase (RTK) activity and is mediated by the proteasome.[6] Therefore, in cell lines with high RTK activity and mutant PIK3CA, the concentration of the drug's target may decrease over time, which could be misinterpreted as a loss of drug activity.

  • Improper Storage: Failure to adhere to recommended storage temperatures and repeated freeze-thaw cycles of stock solutions can lead to degradation.[5]

Q4: How can I assess the stability of my this compound solution?

To assess the stability of your this compound solution, you can perform a stability-indicating analysis using High-Performance Liquid Chromatography (HPLC). This method can separate the intact this compound from its potential degradation products, allowing for quantification of the remaining active compound.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation of this compound in aqueous media Low aqueous solubility of this compound.Ensure the final concentration of DMSO is sufficient to maintain solubility. If precipitation persists, consider using a different solvent system or reducing the final concentration of this compound. For in vivo studies, a formulation with corn oil is often used.[4]
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from powder. Aliquot new stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[5] Verify the concentration and purity of the stock solution using HPLC.
Loss of inhibitory effect in long-term experiments Potential degradation of this compound in the experimental medium or RTK-dependent degradation of the target protein (mutant p110α).[6][7]Replenish the medium with fresh this compound at regular intervals during long-term experiments. To investigate target protein degradation, perform western blotting to assess the levels of p110α over the course of the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.[4]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This is a general protocol and may need to be optimized for your specific equipment and conditions.

  • Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column

    • Mobile phase: Acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid, to be optimized)

    • This compound solution to be tested

    • Freshly prepared this compound standard of known concentration

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a known volume of the this compound standard to determine its retention time and peak area.

    • Inject the same volume of the this compound solution that has been subjected to stability testing (e.g., incubated at 37°C for 24 hours).

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • Calculate the percentage of remaining this compound by comparing the peak area of the aged sample to the peak area of the standard.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound. This compound specifically targets PI3Kα, a key component at the beginning of this cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the inhibitory action of this compound on PI3Kα.

Experimental Workflow for this compound Stability Testing

This diagram outlines a logical workflow for assessing the stability of an this compound solution.

Stability_Workflow Prep Prepare this compound Solution Incubate Incubate under Stress Conditions (e.g., 37°C, different pH) Prep->Incubate Sample Collect Samples at Different Time Points Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Data Quantify Remaining this compound and Degradation Products HPLC->Data Conclusion Determine Degradation Rate and Stability Profile Data->Conclusion

Caption: Workflow for assessing the stability of this compound in solution using HPLC analysis.

References

Izorlisib Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Izorlisib in western blotting experiments. The information is tailored to address common issues encountered when assessing the activity of this compound on the PI3K/Akt signaling pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I treated my cells with this compound, but I don't see a decrease in phosphorylated Akt (p-Akt) levels in my western blot. What could be the problem?

Possible Causes and Solutions:

CauseRecommended Solution
Inactive this compound Ensure this compound has been stored correctly and prepare fresh dilutions before each experiment. Consider performing a dose-response experiment to confirm the optimal concentration for your cell line.
Suboptimal Treatment Time The timing of this compound treatment is critical. Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the optimal duration for observing a decrease in p-Akt.
Cell Line Insensitivity Confirm that your cell line has an active PI3K pathway. Some cell lines may have alternative signaling pathways that are dominant, or they may have mutations that confer resistance to PI3K inhibitors.
Issues with Sample Preparation It is crucial to inhibit phosphatase activity during cell lysis to preserve protein phosphorylation. Always use a lysis buffer containing fresh phosphatase and protease inhibitors. Keep samples on ice at all times.[1][2]
Incorrect Antibody Usage Use a validated antibody for p-Akt (e.g., Ser473 or Thr308). Ensure you are using the manufacturer's recommended antibody dilution and incubation conditions. Consider running a positive control to validate your antibody and protocol.[1][3]

Q2: I'm seeing high background on my western blot, which makes it difficult to interpret the results for PI3K pathway proteins.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Blocking Block the membrane for at least 1 hour at room temperature. For phospho-specific antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST instead of non-fat dry milk, as milk contains phosphoproteins that can increase background.[1]
Insufficient Washing Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies. Use a buffer containing a detergent like Tween-20.[4]
Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.
Contaminated Buffers Prepare fresh buffers, especially the wash buffer and antibody dilution buffers, to avoid microbial contamination that can cause speckles and high background.

Q3: The bands for total Akt and p-Akt appear at a different molecular weight than expected.

Possible Causes and Solutions:

CauseRecommended Solution
Post-Translational Modifications Proteins can have various post-translational modifications, such as glycosylation, that can cause them to migrate differently than their predicted molecular weight.
Splice Variants Different isoforms of a protein may exist in your sample, leading to bands at unexpected sizes.
Protein Degradation If bands appear at a lower molecular weight, it could be due to protein degradation. Ensure that protease inhibitors are included in your lysis buffer and that samples are handled quickly and kept cold.[2]
Gel Electrophoresis Issues "Smiley" or distorted bands can be caused by issues with the gel, such as uneven polymerization or running the gel at too high a voltage.

Q4: I don't see any signal for my target protein, even in the control lanes.

Possible Causes and Solutions:

CauseRecommended Solution
Low Protein Expression The target protein may be expressed at very low levels in your cell or tissue type. Increase the amount of protein loaded onto the gel. A protein load of at least 20-30 µg of whole-cell extract is recommended, and for modified targets, up to 100 µg may be necessary.[2]
Inefficient Protein Transfer Verify a successful transfer by staining the membrane with Ponceau S after the transfer step. If the transfer was inefficient, optimize the transfer time and voltage. For high molecular weight proteins, consider adding a small amount of SDS to the transfer buffer.
Inactive Antibody Ensure your primary and secondary antibodies have been stored correctly and have not expired. Test the antibody on a positive control lysate known to express the target protein.
Problem with Detection Reagents Ensure your ECL substrate has not expired and is mixed correctly. You may need to optimize the exposure time to capture the signal.

Experimental Protocols

Cell Lysis for Phosphoprotein Analysis
  • After treating cells with this compound, place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[2][5]

  • Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Western Blot Protocol
  • Sample Preparation: Mix the desired amount of protein (20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples into the wells of a polyacrylamide gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-S6) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

Visualizations

Izorlisib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits PIP2 PIP2 pAkt p-Akt PIP3->pAkt activates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 pS6K p-S6K mTORC1->pS6K pFourEBP1 p-4E-BP1 mTORC1->pFourEBP1 S6K S6K pS6 p-S6 pS6K->pS6 S6 S6 CellGrowth Cell Growth & Survival pS6->CellGrowth FourEBP1 4E-BP1 pFourEBP1->CellGrowth

Caption: this compound inhibits PI3K, blocking downstream signaling.

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection Cell_Treatment Cell Treatment (with this compound) Cell_Lysis Cell Lysis (with phosphatase inhibitors) Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Sample_Boiling Sample Boiling (with Laemmli buffer) Protein_Quant->Sample_Boiling SDS_PAGE SDS-PAGE Sample_Boiling->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-Akt) Blocking->Primary_Ab Washing1 Washing Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Detection Detection (ECL Substrate) Washing2->Detection Imaging Imaging Detection->Imaging

Caption: A typical workflow for western blot analysis.

Troubleshooting_Decision_Tree Start Start: Analyze p-Akt/p-S6 Signal Q1 Is p-Akt/p-S6 signal decreased with This compound treatment? Start->Q1 High_Background High Background? Start->High_Background Success Experiment Successful! Proceed with analysis. Q1->Success Yes No_Change No change or increase in p-Akt/p-S6 signal. Q1->No_Change No Q2 Is total Akt/S6 signal present and consistent across lanes? No_Change->Q2 No_Total_Protein No or inconsistent total protein signal. Q2->No_Total_Protein No Check_this compound Check this compound activity: - Fresh drug dilution - Dose-response - Treatment time Q2->Check_this compound Yes Troubleshoot_Total Troubleshoot: - Protein loading - Transfer efficiency - Primary/secondary antibodies No_Total_Protein->Troubleshoot_Total Check_Lysis Check cell lysis: - Use fresh phosphatase  and protease inhibitors Check_this compound->Check_Lysis Troubleshoot_Background Troubleshoot: - Blocking (use BSA) - Washing steps - Antibody concentration High_Background->Troubleshoot_Background Yes

Caption: Decision tree for troubleshooting this compound western blots.

References

Cell line specific responses to Izorlisib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Izorlisib. The information is tailored to address challenges related to cell line specific responses observed during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally bioavailable inhibitor of the class I phosphatidylinositol-3-kinase (PI3K) catalytic subunit alpha (PIK3CA).[1][2] Its primary mechanism is to selectively bind to and inhibit PIK3CA, including its mutated forms, which are frequently found in solid tumors.[1] This inhibition disrupts the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway, leading to the suppression of tumor cell growth and survival.[1][3]

Q2: How selective is this compound?

This compound is highly selective for class I PI3Ks, particularly the PI3Kα isoform, with a reported IC50 of 14 nM.[2][4] Its inhibitory activity against class II, class III, and class IV (mTOR) PI3Ks is more than 100-fold lower.[2][4] Notably, this compound demonstrates slightly higher potency against common oncogenic mutants of PI3Kα (E542K, E545K, and H1047R) compared to the wild-type (WT) enzyme.[2][4] It is considered an ATP-competitive inhibitor.[2][4]

Q3: Why is targeting PIK3CA mutations significant?

The PIK3CA gene, which encodes the p110-alpha catalytic subunit of PI3K, is one of the most frequently mutated oncogenes in human cancers.[1] These mutations lead to the constitutive activation of the PI3K/Akt/mTOR pathway, which promotes tumor cell proliferation, survival, and resistance to therapies.[1][3] By specifically targeting the product of this mutated gene, this compound aims for a more efficacious and potentially less toxic approach compared to pan-PI3K inhibitors.[1]

Q4: What are the expected downstream effects of this compound in sensitive cell lines?

In sensitive cell lines, effective inhibition of PI3Kα by this compound results in the decreased phosphorylation of key downstream signaling nodes. This includes reduced phosphorylation of Akt, Forkhead box protein O1 (FoxO1), S6 kinase (S6K), ribosomal protein S6 (S6), and 4E-binding protein 1 (4E-BP1).[4] This cascade of inhibition ultimately leads to apoptosis and the inhibition of cell growth.[1][3]

Troubleshooting Guide: Cell Line Specific Responses

Q1: I am observing high variability in IC50 values for this compound across my cancer cell line panel. What are the likely reasons?

Variability in sensitivity is expected and is often linked to the underlying genetic and signaling architecture of each cell line. Key factors include:

  • PIK3CA Mutation Status: Cell lines with activating PIK3CA mutations are generally more sensitive to this compound.

  • PTEN Status: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can lead to pathway activation independent of PIK3CA and may confer resistance to PI3Kα-specific inhibitors.[5]

  • Compensatory Signaling: Activation of parallel pathways, such as the MAPK/ERK pathway, can bypass the PI3K signaling blockade and reduce drug efficacy.[5]

  • Receptor Tyrosine Kinase (RTK) Feedback: Inhibition of the PI3K pathway can relieve negative feedback loops, leading to the upregulation and activation of RTKs, which in turn reactivates the PI3K or other survival pathways.[6]

Q2: My PIK3CA-mutant cell line shows unexpected resistance to this compound. What should I investigate?

If a cell line with a known activating PIK3CA mutation is resistant, consider the following potential mechanisms:

  • Co-occurring Genetic Alterations: Check for loss-of-function mutations in PTEN or activating mutations in genes like KRAS.[6]

  • Activation of Parallel Pathways: The cell line may have intrinsic hyperactivation of other survival pathways (e.g., MAPK/ERK, JAK/STAT) that allows it to survive PI3K inhibition.

  • Upregulation of PI3Kβ Signaling: Resistance to PI3Kα-specific inhibitors can be mediated by increased signaling through the PI3K p110β isoform, especially in cells with PTEN loss.[5]

  • Downstream Mutations: While less common, mutations in downstream effectors like AKT could render the cells insensitive to upstream inhibition.

  • FOXO3 Downregulation: Reduced expression of the transcription factor FOXO3 has been identified as a potential resistance mechanism to PI3Kα inhibitors.[7][8]

Q3: How can I confirm that this compound is inhibiting the PI3K pathway in my cells?

The most direct method is to perform a Western blot analysis to assess the phosphorylation status of key downstream targets. After treating your cells with this compound for a specified time (e.g., 2-4 hours), you should observe a dose-dependent decrease in the phosphorylation of Akt (at Ser473 and Thr308) and downstream markers like S6K and S6.[4] A lack of change in phosphorylation in a resistant cell line, despite adequate drug concentration, suggests a resistance mechanism is active.

Q4: I'm observing a cytostatic (growth arrest) rather than a cytotoxic (cell death) effect. Is this expected?

Yes, this is a common observation. Inhibition of the CDK4/6-mTOR pathway can often induce a state of cellular senescence or reversible growth arrest rather than immediate apoptosis.[9] The specific outcome is highly cell line-dependent. To enhance the anti-tumor effect and potentially induce cell death, consider combination therapies. Combining PI3Kα inhibitors with agents targeting other pathways, such as BH3 mimetics (e.g., MCL1 inhibitors), has shown synergistic efficacy in some breast cancer cell lines.[7][8]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Note
PI3Kα (WT)14Wild-Type Enzyme.[2][4]
PI3Kα (E542K)< 14Oncogenic Mutant.[2][4]
PI3Kα (E545K)< 14Oncogenic Mutant.[2][4]
PI3Kα (H1047R)< 14Oncogenic Mutant.[2][4]
PI3Kβ> 1400>100-fold higher than PI3Kα.[2][4]
PI3Kδ> 1400>100-fold higher than PI3Kα.
PI3Kγ> 1400>100-fold higher than PI3Kα.
mTOR> 1400>100-fold higher than PI3Kα.[2][4]

Table 2: Troubleshooting Guide: Expected Phenotypes in Response to this compound

Cell Line CharacteristicExpected ResponsePotential Reason for DeviationTroubleshooting Step
PIK3CA mutant, PTEN WTHigh Sensitivity (Low IC50)ResistanceCheck for activation of parallel pathways (e.g., MAPK).
PIK3CA WT, PTEN WTModerate to Low SensitivityHigher than expected sensitivityInvestigate other pathway dependencies or RTK activity.
PIK3CA mutant, PTEN nullVariable/ResistantHigh SensitivityCell line may be highly dependent on PI3Kα despite PTEN loss.
KRAS or BRAF mutantOften ResistantSensitivityThe specific cell context may still rely on PI3K signaling.

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

  • Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions.

  • Incubation: Incubate the plates for 72 hours (or a time course relevant to the cell line's doubling time) at 37°C, 5% CO2.

  • Viability Reagent: Add a viability reagent (e.g., MTS, MTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Reading: Incubate as required by the reagent, then read the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control wells and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition

  • Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt Ser473, anti-total Akt, anti-p-S6, anti-total S6, and a loading control like β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the band intensities to determine the change in protein phosphorylation.

Visualizations: Pathways and Workflows

Izorlisib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Growth Factor Receptor (RTK) PI3Ka PI3Kα (p110α) RTK->PI3Ka Activates PIP2 PIP2 PIP3 PIP3 PI3Ka->PIP3 Converts This compound This compound This compound->PI3Ka Inhibits PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Growth Cell Growth & Proliferation mTORC1->Growth PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits Pathway)

Caption: this compound inhibits PI3Kα, blocking the conversion of PIP2 to PIP3.

Experimental_Workflow cluster_assays Perform Assays (72h) start Start: Select Cell Line Panel plate Plate cells for viability and mechanistic assays start->plate treat Treat with this compound (dose-response) plate->treat viability Cell Viability Assay (e.g., MTS) treat->viability western Western Blot (p-Akt, p-S6) treat->western analyze Analyze Data viability->analyze western->analyze ic50 Calculate IC50 analyze->ic50 pathway Assess Pathway Inhibition analyze->pathway classify Classify Cell Lines: Sensitive vs. Resistant ic50->classify pathway->classify sensitive Sensitive: Proceed with in vivo models classify->sensitive Low IC50, Pathway Off resistant Resistant: Investigate mechanisms (See Troubleshooting) classify->resistant High IC50, Pathway On

Caption: Workflow for assessing cell line sensitivity to this compound treatment.

Troubleshooting_Resistance start Start: PIK3CA mutant cell line is resistant q_pten Is PTEN expression lost? start->q_pten a_pten_yes Resistance likely due to PTEN loss. Consider dual PI3Kα/β or AKT inhibitors. q_pten->a_pten_yes Yes q_mapk Is MAPK pathway (p-ERK) activated? q_pten->q_mapk No a_mapk_yes Resistance likely due to pathway crosstalk. Consider combo with MEK inhibitor. q_mapk->a_mapk_yes Yes q_rtk Is there RTK hyperactivation? q_mapk->q_rtk No a_rtk_yes Resistance due to feedback. Consider combo with relevant RTK inhibitor. q_rtk->a_rtk_yes Yes a_unknown Investigate other mechanisms: FOXO3 levels, downstream mutations, etc. q_rtk->a_unknown No

Caption: Decision tree for troubleshooting unexpected this compound resistance.

References

Impact of serum concentration on Izorlisib activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on Izorlisib's activity.

Frequently Asked Questions (FAQs)

Q1: How does serum concentration in cell culture media affect the apparent activity of this compound?

Serum contains various proteins, with albumin being the most abundant. Many small molecule inhibitors, including potentially this compound, can bind to these proteins. This protein binding can sequester the drug, reducing the free concentration available to interact with its target, the PI3K enzyme, within the cells. Consequently, higher serum concentrations in the culture media can lead to a decrease in the apparent potency of this compound, resulting in a higher calculated IC50 value. It is crucial to consider and standardize the serum concentration used in your experiments for consistent and comparable results.

Q2: My IC50 value for this compound is higher than expected. Could serum in my cell culture medium be the cause?

Yes, this is a common reason for observing a rightward shift in the dose-response curve, leading to a higher IC50 value. If the literature values you are comparing against were determined in assays with lower serum concentrations or in serum-free conditions, the presence of serum in your assay will likely result in a higher apparent IC50. We recommend running a control experiment with varying serum concentrations to determine the extent of this effect in your specific cell line and assay conditions.

Q3: What is the mechanism of action of this compound?

This compound is a selective inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family, with particular potency against the PI3Kα isoform and its oncogenic mutants.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the PI3K enzyme.[2][3] By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins, most notably Akt, leading to the inhibition of the PI3K/Akt/mTOR pathway.[1] Dysregulation of this pathway is common in many cancers, and its inhibition by this compound can result in decreased tumor cell growth and apoptosis.[1]

Q4: How can I experimentally determine the impact of serum on this compound's activity in my cell line?

To experimentally assess the impact of serum, you can perform a cell viability or proliferation assay (e.g., MTT, MTS, or WST-1 assay) with a matrix of this compound concentrations tested across a range of serum concentrations (e.g., 0%, 1%, 5%, 10% Fetal Bovine Serum). By comparing the IC50 values obtained at each serum concentration, you can quantify the effect of serum on this compound's apparent potency.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound between experiments.
  • Possible Cause: Variation in serum concentration.

    • Troubleshooting Step: Ensure that the same type and percentage of serum are used across all experiments. If possible, use a single lot of serum for a set of comparative experiments to minimize lot-to-lot variability.

  • Possible Cause: Differences in cell seeding density.

    • Troubleshooting Step: Optimize and maintain a consistent cell seeding density for all assays, as this can influence the drug-to-cell ratio and the overall metabolic activity measured in viability assays.

  • Possible Cause: Contamination of cell cultures.

    • Troubleshooting Step: Regularly check cell cultures for any signs of contamination (e.g., bacteria, yeast, or mycoplasma) that could affect cellular metabolism and interfere with the assay results.

Issue 2: High background signal in cell viability assays.
  • Possible Cause: Interference from serum components.

    • Troubleshooting Step: Phenol red and serum in the culture medium can contribute to background absorbance. Include appropriate background control wells containing medium with the same serum concentration but without cells, and subtract this background reading from all other measurements.

  • Possible Cause: Contamination of reagents.

    • Troubleshooting Step: Ensure all reagents, including the assay dye and solubilization solutions, are properly stored and free from contamination.

Data Presentation

The following table provides a hypothetical example of how serum concentration can influence the IC50 value of this compound. Note: This data is for illustrative purposes only and does not represent actual experimental results.

Fetal Bovine Serum (FBS) Concentration (%)Apparent IC50 of this compound (nM)
015
135
590
10250

Experimental Protocols

Protocol 1: Determining the Effect of Serum on this compound IC50 using a Cell Viability Assay (MTT)

This protocol outlines a method to assess the impact of varying serum concentrations on the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Culture your chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in complete growth medium.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Preparation of this compound and Serum-Containing Media:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare separate media containing different concentrations of Fetal Bovine Serum (FBS), for example, 0%, 1%, 5%, and 10%.

    • Create a serial dilution of this compound in each of the prepared serum-containing media.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the existing media from the wells.

    • Add 100 µL of the media containing the various concentrations of this compound and FBS to the appropriate wells. Include vehicle control (DMSO) wells for each serum concentration.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix by pipetting up and down.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (media and MTT only).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control for each serum concentration.

    • Plot the percentage of viability against the log of this compound concentration and use a non-linear regression analysis to determine the IC50 value for each serum condition.

Protocol 2: Western Blot Analysis of p-Akt Inhibition by this compound in the Presence of Serum

This protocol is designed to qualitatively assess the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation of Akt (a downstream target) in the presence of serum.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) in media containing a fixed concentration of serum (e.g., 10% FBS) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software to determine the relative levels of p-Akt to total Akt.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts This compound This compound This compound->PI3K Inhibits PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Promotes

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_media Prepare media with varying serum concentrations (0%, 1%, 5%, 10%) seed_cells->prepare_media prepare_drug Prepare serial dilutions of this compound in each serum-containing media prepare_media->prepare_drug treat_cells Treat cells with this compound and incubate prepare_drug->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay read_plate Read absorbance viability_assay->read_plate analyze_data Analyze data and calculate IC50 values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for assessing the impact of serum on this compound activity.

References

Validation & Comparative

Comparative Analysis of Izorlisib: Assessing Cross-Resistance Profiles Against Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Izorlisib (MEN1611), a δ-sparing PI3K inhibitor, reveals a distinct activity profile compared to other class I PI3K inhibitors such as Alpelisib and Taselisib, suggesting potential advantages in specific cancer subtypes and scenarios of treatment resistance. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

Introduction to this compound and PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in various cancers.[1] this compound is an orally bioavailable inhibitor of the class I PI3K catalytic subunit alpha (PIK3CA), including its mutated forms.[1] By selectively targeting PIK3CA, this compound aims for enhanced efficacy and reduced toxicity compared to pan-PI3K inhibitors.[1] This guide delves into the comparative efficacy of this compound, particularly in the context of potential cross-resistance with other PI3K inhibitors.

Comparative Efficacy in Cancer Cell Lines

Recent preclinical studies have provided valuable insights into the differential activity of this compound compared to other PI3K inhibitors across various breast cancer cell lines with different genetic backgrounds. A key study by Fiascarelli et al. (2023) forms the basis of the comparative data presented below.[2]

In Vitro Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) values from cell viability assays demonstrate the differential potency of this compound, Alpelisib, and Taselisib in breast cancer cell lines characterized by different PI3K pathway alterations.

Cell LinePIK3CA MutationPTEN StatusThis compound (MEN1611) IC50 (nM)Alpelisib IC50 (nM)Taselisib IC50 (nM)Key Observation
T47DH1047RWild-type42.56282.21.59Taselisib is most potent; this compound is more potent than Alpelisib.[2]
MDA-MB-361E545KWild-type---Data not available for direct comparison in this specific cell line from the primary source.
BT-474K111NWild-type---Data not available for direct comparison in this specific cell line from the primary source.
MDA-MB-453-PTEN-lossLower than AlpelisibHigher than this compound-This compound shows higher cytotoxic activity in this p110β-driven model compared to Alpelisib.[2]

Note: The table is populated with data from Fiascarelli et al. (2023). Dashes indicate that specific comparative data points were not provided in the primary reference. The MDA-MB-453 data is described qualitatively in the source.

Insights into Cross-Resistance

While direct experimental data on this compound's activity in cell lines with acquired resistance to other PI3K inhibitors is limited, the available comparative data allows for inferences on potential cross-resistance scenarios.

This compound demonstrates higher potency than the p110α-selective inhibitor Alpelisib in a PTEN-null breast cancer cell line, a model for p110β-dependent signaling.[3] This suggests that tumors with PTEN loss, a known resistance mechanism to p110α-selective inhibitors, might retain sensitivity to this compound due to its activity against p110β.[3]

Furthermore, this compound, similar to Taselisib but unlike Alpelisib, induces the degradation of the p110α protein in PIK3CA-mutated breast cancer cell lines.[2] This dual mechanism of action—catalytic inhibition and protein degradation—may offer a more sustained pathway inhibition and potentially delay or overcome resistance.

However, it is important to note that resistance to PI3K inhibitors can also be driven by secondary mutations in PIK3CA that alter the drug-binding pocket.[4] The efficacy of this compound against such mutations has not been explicitly reported. Novel allosteric PI3Kα inhibitors are being investigated to overcome this mode of resistance.[4]

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the PI3K signaling pathway and the workflows for key experimental protocols.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Other_PI3Ki Other PI3K Inhibitors Other_PI3Ki->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_0 Cell Viability Assay cluster_1 Western Blotting cluster_2 Xenograft Model Seed_Cells Seed Cancer Cells Treat_Inhibitor Treat with PI3K Inhibitor (e.g., this compound) Seed_Cells->Treat_Inhibitor Incubate Incubate (e.g., 72h) Treat_Inhibitor->Incubate Add_Reagent Add Viability Reagent (e.g., MTT) Incubate->Add_Reagent Measure Measure Absorbance/ Luminescence Add_Reagent->Measure Calculate_IC50 Calculate IC50 Measure->Calculate_IC50 Lyse_Cells Lyse Treated Cells Protein_Quant Protein Quantification Lyse_Cells->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., p-AKT) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal Secondary_Ab->Detect Implant_Tumor Implant Tumor Cells/ Fragments into Mice Tumor_Growth Allow Tumor Growth Implant_Tumor->Tumor_Growth Randomize Randomize Mice Tumor_Growth->Randomize Treat_Mice Treat with Vehicle or PI3K Inhibitor Randomize->Treat_Mice Measure_Tumor Measure Tumor Volume Treat_Mice->Measure_Tumor Analyze Analyze Tumor Growth Inhibition Measure_Tumor->Analyze

Caption: Standard experimental workflows for preclinical inhibitor testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the comparative studies of PI3K inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the PI3K inhibitors (e.g., this compound, Alpelisib) or vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.

Western Blotting for PI3K Pathway Analysis
  • Cell Lysis: Cells treated with PI3K inhibitors for a specified time are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies against proteins in the PI3K pathway (e.g., p-AKT, total AKT, p-S6, total S6, p110α) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models
  • Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or nude mice).[5]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³), after which the mice are randomized into treatment and control groups.[5]

  • Treatment Administration: Mice are treated with the PI3K inhibitor (e.g., this compound) or vehicle control via the appropriate route (e.g., oral gavage) at a specified dose and schedule.[5]

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated.[5]

  • Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting).

Conclusion

This compound presents a unique profile among PI3K inhibitors, with a δ-sparing mechanism and the ability to induce p110α degradation.[2][3] Its enhanced activity in PTEN-loss models compared to Alpelisib suggests it may be effective in tumors with this resistance mechanism.[2] However, further studies are required to directly assess its efficacy in models with acquired resistance to other PI3K inhibitors, particularly those with secondary PIK3CA mutations. The provided experimental data and protocols offer a solid foundation for researchers to design further investigations into the promising therapeutic potential of this compound.

References

Validating Izorlisib Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to validate the in vivo target engagement of Izorlisib, a selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) catalytic subunit alpha (PIK3CA) and gamma (PIK3CG).[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various solid tumors, making it a critical target for cancer therapeutics.[2] Validating that a drug like this compound reaches and effectively inhibits its intended target in a living organism is a crucial step in preclinical and clinical development.

This document outlines key experimental approaches, presents comparative data for this compound and other PI3K inhibitors, and provides detailed protocols for the cited methodologies.

The PI3K/Akt/mTOR Signaling Pathway

This compound selectively binds to and inhibits PIK3CA and its mutated forms, which are central to the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[2] This inhibition leads to the suppression of downstream signaling, resulting in apoptosis and growth inhibition in tumor cells expressing PIK3CA.[2]

PI3K_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT Recruits to membrane PDK1->AKT p(T308) mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth This compound This compound This compound->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling cascade targeted by this compound.

Methods for In Vivo Target Engagement Validation

Several robust methods can be employed to confirm that this compound is engaging with PI3K in vivo and modulating the downstream pathway. The choice of method often depends on the experimental model, available resources, and the specific question being addressed.

MethodReadoutAdvantagesDisadvantages
Western Blotting Phosphorylation status of downstream proteins (p-Akt, p-S6, etc.) in tissue lysates.Quantitative; widely used and well-established; allows for the analysis of multiple pathway components simultaneously.Requires tissue harvesting; provides an average signal from a heterogeneous cell population; can be semi-quantitative if not rigorously controlled.
Immunohistochemistry (IHC) Localization and expression levels of phosphorylated proteins (p-Akt, p-S6) in tissue sections.Provides spatial information within the tumor microenvironment; preserves tissue architecture.Quantification can be challenging and is often semi-quantitative (e.g., H-score); subject to variability in staining and interpretation.
Phospho-flow Cytometry Phosphorylation status of intracellular proteins at a single-cell level.High-throughput; allows for the analysis of signaling in specific cell subpopulations within a heterogeneous sample (e.g., tumor vs. immune cells).[3][4]Requires dissociation of tissues into single-cell suspensions, which can introduce artifacts; optimization of fixation and permeabilization is critical.[5]
In Vivo Efficacy Studies Tumor growth inhibition or regression in xenograft or patient-derived xenograft (PDX) models.Provides a direct measure of the therapeutic effect of target engagement; high clinical relevance.Does not directly measure target engagement at the molecular level; can be time-consuming and expensive.

Comparative In Vivo Efficacy and Target Modulation of PI3K Inhibitors

The following table summarizes in vivo data for this compound and other PI3K inhibitors, demonstrating their effects on tumor growth and downstream signaling markers.

InhibitorClassTarget(s)In Vivo ModelKey Findings & Target Engagement Readouts
This compound (MEN1611) α-selectivePI3Kα, PI3KγBreast and Colorectal Cancer Xenografts/PDXDemonstrated significant tumor growth inhibition. Pharmacodynamic activity was confirmed by inhibition of both Akt and S6 phosphorylation, particularly in models with PIK3CA mutations.[1]
Alpelisib (BYL719) α-specificPI3KαER+/PIK3CA mutant breast cancer cellsIn combination with letrozole, showed clinical benefit in patients, with a higher proportion of responders having PIK3CA-mutated tumors.[6][7] Preclinical models show inhibition of p-Akt.[6]
Idelalisib (CAL-101) δ-specificPI3KδB-cell Acute Lymphoblastic Leukemia (B ALL) XenograftBlocked homing of ALL cells to the bone marrow in vivo.[8] In Chronic Lymphocytic Leukemia (CLL) cells, it blocked Akt phosphorylation.[9]
Pictilisib (GDC-0941) Pan-PI3KPI3Kα, PI3KδMCF-7 Breast Cancer Xenograft (PIK3CA mutant)PET imaging with 11C-labeled Pictilisib showed high tracer uptake in pictilisib-sensitive tumors, demonstrating in vivo target binding.[10][11]
Buparlisib (BKM120) Pan-PI3KClass I PI3KsPIK3CA-mutant Tumor XenograftsInduced significant dose-dependent tumor growth delay or regression, demonstrating antiproliferative and apoptotic activity.[1]

Experimental Workflow for In Vivo Target Validation

A typical workflow for assessing the in vivo target engagement of a PI3K inhibitor like this compound involves several key stages, from animal model selection to endpoint analysis.

Workflow A 1. Animal Model Selection (e.g., PIK3CA-mutant xenograft) B 2. Tumor Implantation & Growth A->B C 3. Drug Administration (this compound vs. Vehicle vs. Comparator) B->C D 4. Monitor Tumor Volume & Body Weight C->D E 5. Tissue Collection at Endpoint or Pharmacodynamic Timepoints D->E F 6. Endpoint Analysis E->F G Western Blot (p-Akt, p-S6) F->G Lysates H Immunohistochemistry (p-Akt, Ki67) F->H Sections I Phospho-flow Cytometry F->I Single Cells

Caption: General workflow for an in vivo target engagement study.

Detailed Experimental Protocols

Key Experiment: Western Blotting for p-Akt in Tumor Xenografts

This protocol details the steps for analyzing the phosphorylation status of Akt (a key downstream effector of PI3K) in tumor tissue harvested from a xenograft study.

1. Materials and Reagents:

  • Tumor tissue, snap-frozen in liquid nitrogen.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris).

  • PVDF membrane.

  • Transfer buffer.

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).

  • Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent Substrate (ECL).

  • Imaging system.

2. Protocol:

  • Protein Extraction:

    • Homogenize frozen tumor tissue in ice-cold lysis buffer using a mechanical homogenizer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (lysate) and store at -80°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples (typically 20-50 µg of total protein per lane).[12]

    • Add Laemmli sample buffer and heat samples at 95°C for 5 minutes.[12]

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with primary antibody (e.g., anti-p-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[12]

    • Wash the membrane three times for 10 minutes each with TBS-T.[12]

    • Incubate with HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[12]

    • Wash the membrane again three times for 10 minutes each with TBS-T.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Akt.[12]

Key Experiment: Immunohistochemistry (IHC) for p-S6 in Paraffin-Embedded Tissue

This protocol provides a general guideline for IHC staining. Optimization may be required for specific antibodies and tissues.

1. Materials and Reagents:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides.

  • Xylene and graded ethanol series (100%, 95%, 70%).

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

  • Hydrogen Peroxide (3%) for quenching endogenous peroxidase.

  • Blocking solution (e.g., Normal Goat Serum).

  • Primary Antibody: Rabbit anti-phospho-S6 (Ser235/236).

  • Biotinylated secondary antibody and HRP-conjugated streptavidin complex (or polymer-based detection system).

  • DAB chromogen substrate.

  • Hematoxylin counterstain.

  • Mounting medium.

2. Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 10 minutes each).[13]

    • Rehydrate through a graded ethanol series: 100% (2x, 10 min), 95% (5 min), 70% (5 min).[13]

    • Rinse in distilled water.[14]

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Buffer.

    • Heat the slides using a pressure cooker, steamer, or water bath (e.g., 25 minutes in a pressure cooker).[14] Cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.[14]

    • Wash with buffer (e.g., PBS or TBS).

    • Apply blocking solution for 30-60 minutes.

    • Incubate with primary anti-p-S6 antibody overnight at 4°C.[14]

    • Wash, then apply biotinylated secondary antibody for 30 minutes at 37°C.[13]

    • Wash, then apply HRP-streptavidin complex.

    • Develop with DAB substrate, monitoring for desired stain intensity (1-10 minutes).[15]

    • Rinse in distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.[15]

    • Mount coverslip with permanent mounting medium.[15]

  • Analysis:

    • Examine slides under a microscope. Staining can be quantified using an H-score, which considers both the intensity and the percentage of stained tumor cells.[14]

References

Unlocking Synergistic Potential: Izorlisib in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical evidence highlights the synergistic potential of Izorlisib (MEN1611), a selective PI3K inhibitor, when combined with other targeted cancer therapies. These findings, supported by ongoing clinical investigations, suggest that co-administration of this compound can enhance anti-tumor efficacy in various cancer types, offering a promising strategy for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the synergistic effects of this compound with other anticancer agents, supported by available experimental data and detailed methodologies.

This compound selectively inhibits the p110α, β, and γ isoforms of phosphoinositide 3-kinase (PI3K), while sparing the δ isoform.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[2] By targeting this pathway, this compound has demonstrated potent anti-tumor activity, which can be further amplified when used in combination with drugs that target complementary or orthogonal pathways.

Preclinical Synergistic Effects: A Comparative Analysis

Preclinical studies have demonstrated the synergistic potential of this compound in combination with agents targeting the HER2 and EGFR pathways.

This compound and Trastuzumab in HER2+ Breast Cancer

Preclinical research presented at the ESMO Annual Meeting in 2019 revealed a synergistic interaction between this compound and the HER2-targeted antibody, trastuzumab.[2] These studies, conducted in HER2-positive, PIK3CA-mutated breast cancer cell lines and patient-derived xenograft (PDX) models, showed that the combination of this compound and trastuzumab leads to a more potent and durable anti-tumor response than either agent alone.[2] The rationale for this combination lies in the frequent activation of the PI3K pathway in HER2-positive breast cancers, which can contribute to resistance to anti-HER2 therapies like trastuzumab.[2]

While the press release confirms the synergistic activity, detailed quantitative data from the poster presentation are not publicly available. However, the findings were significant enough to provide a strong rationale for the ongoing B-PRECISE-01 clinical trial.[2]

This compound and Gefitinib in Non-Small Cell Lung Cancer (NSCLC)

A 2023 study published in Frontiers in Oncology provided a detailed account of the synergistic effects of this compound and the EGFR tyrosine kinase inhibitor (TKI), gefitinib, in NSCLC models with wild-type PIK3CA but constitutive activation of the PI3K/AKT pathway.[3] This study is particularly relevant for understanding mechanisms of resistance to EGFR-TKIs, where activation of alternative signaling pathways like PI3K can drive tumor survival.

The combination of this compound and gefitinib demonstrated significant synergy in both in vitro and in vivo models.

Table 1: In Vitro Synergism of this compound and Gefitinib in NSCLC Cell Lines

Cell Line IC50 (μM) - this compound IC50 (μM) - Gefitinib Combination Index (CI) at ED50 Synergy/Antagonism

| HCC827-RB1 | 0.8 | 1.5 | < 1 | Synergism |

Data extracted from Papoff et al., Frontiers in Oncology, 2023.[3]

Table 2: In Vivo Efficacy of this compound and Gefitinib Combination in NSCLC Xenograft Model

Treatment Group Tumor Growth Inhibition (%)
Vehicle (Control) 0
This compound (6.5 mg/kg/day) 40
Gefitinib (50 mg/kg/day) 35

| this compound + Gefitinib | 75 |

Data extracted from Papoff et al., Frontiers in Oncology, 2023.[3]

Signaling Pathways and Rationale for Combination

The synergistic effects of this compound combinations can be understood by examining the interplay of key signaling pathways.

PI3K_HER2_EGFR_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor HER2 Receptor HER2 Receptor Growth Factor->HER2 Receptor EGFR EGFR Growth Factor->EGFR PI3K PI3K HER2 Receptor->PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation, Survival Cell Proliferation, Survival mTOR->Cell Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation, Survival This compound This compound This compound->PI3K inhibits Trastuzumab Trastuzumab Trastuzumab->HER2 Receptor inhibits Gefitinib Gefitinib Gefitinib->EGFR inhibits

Caption: Dual inhibition of HER2/EGFR and PI3K pathways.

Experimental Protocols

The following methodologies are based on the preclinical study of this compound in combination with gefitinib in NSCLC.[3]

Cell Viability Assay
  • Cell Lines: Human NSCLC cell lines (e.g., HCC827 and its gefitinib-resistant derivatives).

  • Method: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound, gefitinib, or the combination of both for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug was calculated. The synergistic effect of the combination was determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.

In Vivo Xenograft Studies
  • Animal Model: Athymic nude mice were subcutaneously injected with NSCLC cells.

  • Treatment: Once tumors reached a palpable size, mice were randomized into four groups: vehicle control, this compound alone (6.5 mg/kg/day, oral gavage), gefitinib alone (50 mg/kg/day, oral gavage), and the combination of this compound and gefitinib.

  • Endpoint: Tumor volume was measured regularly, and tumor growth inhibition was calculated at the end of the study.

experimental_workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Viability Assay Viability Assay Drug Treatment->Viability Assay CI Calculation CI Calculation Viability Assay->CI Calculation Synergy Confirmation Synergy Confirmation CI Calculation->Synergy Confirmation Tumor Implantation Tumor Implantation Randomization Randomization Tumor Implantation->Randomization Combination Therapy Combination Therapy Randomization->Combination Therapy Tumor Growth Monitoring Tumor Growth Monitoring Combination Therapy->Tumor Growth Monitoring Efficacy Evaluation Efficacy Evaluation Tumor Growth Monitoring->Efficacy Evaluation

Caption: Workflow for evaluating synergistic drug combinations.

Clinical Investigations of this compound Combinations

The promising preclinical data have led to the initiation of several clinical trials to evaluate the safety and efficacy of this compound in combination with other agents.

Table 3: Ongoing Clinical Trials of this compound Combination Therapies

Trial Identifier Phase Combination Cancer Type Status
B-PRECISE-01 (NCT03767335) Ib This compound + Trastuzumab +/- Fulvestrant HER2+/PIK3CA mutated metastatic breast cancer Recruiting

| SABINA (NCT05810870) | II | this compound + Eribulin | HR-/HER2-negative, PIK3CA/PTEN-altered metaplastic breast carcinoma | Recruiting |

Preliminary results from the B-PRECISE-01 study in heavily pre-treated patients with HER2+/PIK3CA-mutated advanced or metastatic breast cancer have shown a manageable safety profile with encouraging anti-tumor activity.[4] In the efficacy-evaluable population at the recommended Phase 2 dose, 34.1% of patients showed a partial response, and 2.4% had a complete response.[4]

Conclusion

This compound, a selective PI3K inhibitor, has demonstrated significant synergistic anti-tumor effects in preclinical models when combined with targeted therapies such as trastuzumab and gefitinib. These combinations offer a rational approach to overcoming treatment resistance and enhancing therapeutic efficacy. The ongoing clinical trials will be crucial in validating these preclinical findings and establishing the role of this compound-based combination therapies in the clinical setting. The data presented here provide a strong foundation for further research and development of this compound as a cornerstone of combination cancer therapy.

References

A Comparative Meta-Analysis of PI3K Alpha Inhibitors, Featuring Izorlisib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of prominent Phosphoinositide 3-kinase (PI3K) alpha inhibitors, with a special focus on Izorlisib. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the performance and characteristics of these targeted therapies. The information is supported by experimental data and detailed methodologies.

The PI3K/AKT/mTOR Signaling Pathway: A Critical Target in Oncology

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in the PIK3CA gene which encodes the p110α catalytic subunit of PI3K, is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2][4] PI3K alpha (PI3Kα)-specific inhibitors are designed to selectively block this isoform, aiming for enhanced efficacy and a more manageable safety profile compared to pan-PI3K inhibitors.[5][6]

Comparative Analysis of PI3K Alpha Inhibitors

This section provides an overview of this compound and other notable PI3Kα inhibitors, including Alpelisib, Taselisib, and the pan-PI3K inhibitor Copanlisib, which has significant activity against the alpha isoform.

This compound (MEN1611/CH5132799)

This compound is an orally bioavailable and selective inhibitor of the class I PI3K catalytic subunit alpha (PIK3CA).[5][7] It demonstrates potent inhibitory activity against wild-type PI3Kα and its oncogenic mutants.[7][8] By binding to and inhibiting PIK3CA, this compound disrupts the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and inhibition of cell growth in tumors harboring PIK3CA mutations.[5][9] Preclinical data have shown its compelling anti-tumor activity, particularly in combination with other targeted therapies like trastuzumab in HER2-positive, PIK3CA-mutated breast cancer models.[10] this compound is currently being evaluated in clinical trials for solid tumors.[9]

Alpelisib (BYL719)

Alpelisib is an oral, potent, and selective inhibitor of the PI3Kα isoform.[11] It is the first PI3K inhibitor to receive FDA approval for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated, advanced or metastatic breast cancer, in combination with fulvestrant, following progression on or after an endocrine-based regimen.[12][13] The approval was based on the results of the SOLAR-1 phase III trial, which demonstrated a significant improvement in progression-free survival (PFS) for patients treated with the alpelisib-fulvestrant combination compared to fulvestrant alone.[12][13]

Taselisib (GDC-0032)

Taselisib is a potent and selective PI3K inhibitor with activity against the alpha, delta, and gamma isoforms, but with a greater selectivity for the alpha mutant isoforms.[14][15][16] The phase III SANDPIPER study evaluated taselisib in combination with fulvestrant in patients with ER-positive, PIK3CA-mutant locally advanced or metastatic breast cancer.[14][17] While the study met its primary endpoint of a modest improvement in PFS, the clinical utility of taselisib was limited by its safety profile, which included a higher incidence of serious adverse events.[14][17] Consequently, the development of taselisib was discontinued.[15]

Copanlisib (BAY 80-6946)

Copanlisib is an intravenous pan-class I PI3K inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms.[18][19][20] It is approved for the treatment of adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies.[20] Copanlisib induces tumor cell death by apoptosis and inhibits the proliferation of malignant B-cells.[18][19] Although a pan-inhibitor, its strong activity against the alpha isoform makes it a relevant compound in the broader context of PI3Kα-targeted therapies. However, in November 2023, it was announced that copanlisib was being withdrawn from the US market for follicular lymphoma.[19][21]

Data Presentation

The following tables summarize the quantitative data for the discussed PI3K inhibitors, allowing for a direct comparison of their biochemical potency, clinical efficacy, and safety profiles.

Table 1: Comparison of Biochemical Potency (IC50 in nM)

InhibitorPI3Kα (wild-type)PI3KβPI3KδPI3KγMutant PI3KαReference(s)
This compound14>100x>100x>100xLower vs WT[7][8]
Alpelisib4.61,156290250N/A[11]
Taselisib1.14000.272.1N/A[14][16]
Copanlisib0.53.70.76.4N/A[18][20]

N/A: Data not readily available in the searched sources. WT: Wild-Type

Table 2: Comparison of Clinical Efficacy in Advanced/Metastatic Breast Cancer

Inhibitor (Trial)Patient PopulationTreatment ArmMedian PFS (months)Objective Response Rate (ORR)Reference(s)
Alpelisib (SOLAR-1)HR+/HER2-, PIK3CA-mutated, endocrine-resistantAlpelisib + Fulvestrant11.026.6%[12][13]
Placebo + Fulvestrant5.712.8%[12][13]
Taselisib (SANDPIPER)ER+, PIK3CA-mutated, aromatase inhibitor-resistantTaselisib + Fulvestrant7.428%[14][17]
Placebo + Fulvestrant5.411.9%[14][17]
This compoundCurrently in clinical trialsData not yet matureN/AN/A[9][10]
CopanlisibPrimarily studied in hematologic malignanciesData in breast cancer not as well establishedN/AN/A[20]

PFS: Progression-Free Survival; ORR: Objective Response Rate

Table 3: Comparison of Common Grade 3/4 Adverse Events (>10%)

Adverse EventAlpelisib + Fulvestrant (SOLAR-1)Taselisib + Fulvestrant (SANDPIPER)Copanlisib (Monotherapy in Follicular Lymphoma)Reference(s)
Hyperglycemia36.6%40.4% (all grades)High incidence reported[13][14][22][23]
Rash9.9%N/ASkin rashes reported[13][22][23]
Diarrhea6.7%60.1% (all grades)N/A[13][14][22]
HypertensionN/AN/AHigh incidence reported[19][23]
NeutropeniaN/AN/ANeutropenia reported[19]
PneumonitisLess commonN/APneumonitis reported[19]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments used in the evaluation of PI3K inhibitors.

1. In Vitro Kinase Assay (IC50 Determination)

  • Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Principle: The assay measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using a luminescent or fluorescent signal.

  • Materials: Recombinant human PI3Kα enzyme, lipid substrate (e.g., PIP2), ATP, kinase buffer, test inhibitor (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a multi-well plate, add the PI3Kα enzyme, lipid substrate, and the diluted inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

    • Measure the signal using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Cell-Based Proliferation Assay

  • Objective: To assess the effect of a PI3K inhibitor on the proliferation of cancer cell lines.

  • Principle: This assay measures the number of viable cells after treatment with the inhibitor over a period of time.

  • Materials: Cancer cell lines (e.g., with and without PIK3CA mutations), cell culture medium, fetal bovine serum (FBS), test inhibitor, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test inhibitor.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to the wells.

    • Measure the luminescent signal, which is proportional to the number of viable cells.

    • Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

3. In Vivo Tumor Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of a PI3K inhibitor in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.

  • Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cell line, vehicle solution, and the test inhibitor.

  • Procedure:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test inhibitor (e.g., orally or intraperitoneally) or vehicle to the respective groups daily for a specified duration.

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pathway modulation).

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Mandatory Visualizations

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates Inhibitors PI3Kα Inhibitors (this compound, Alpelisib, etc.) Inhibitors->PI3K

Caption: The PI3K/AKT/mTOR signaling cascade and the point of intervention by PI3K alpha inhibitors.

Experimental Workflow for PI3K Inhibitor Evaluation

Experimental_Workflow cluster_preclinical Preclinical Evaluation Start Start: Novel Compound Synthesis BiochemAssay Biochemical Assay (In Vitro Kinase IC50) Start->BiochemAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) BiochemAssay->CellAssay Lead Compound Selection PD_Markers Pharmacodynamic (PD) Marker Analysis (Western Blot for p-AKT) CellAssay->PD_Markers InVivo In Vivo Xenograft Studies (Efficacy in Animal Models) PD_Markers->InVivo Tox Toxicology Studies InVivo->Tox Clinical Clinical Trials (Phase I, II, III) Tox->Clinical IND Filing End Regulatory Approval Clinical->End

References

Safety Operating Guide

Proper Disposal of Izorlisib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Izorlisib (also known as CH5132799), a selective class I PI3K inhibitor used in research. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.

Disclaimer: The following procedures are based on general best practices for hazardous and investigational drug disposal. A complete, official Safety Data Sheet (SDS) with specific disposal instructions for this compound was not publicly available at the time of this writing. One available supplier SDS lacks detailed disposal information and contradicts hazard information from other suppliers. Therefore, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department and the official SDS provided by your supplier before handling or disposing of this compound.

Understanding the Hazards

This compound is an antineoplastic agent and should be handled as a hazardous chemical.[1] While one supplier SDS states it is not a hazardous substance, another provides specific GHS hazard statements, which should be considered for a conservative safety approach.[2][3] All personnel must be trained on the potential hazards and wear appropriate Personal Protective Equipment (PPE).

This compound Chemical and Safety Data

PropertyValueSource(s)
Synonyms CH5132799, MEN1611, PA799[3]
Molecular Formula C15H19N7O3S[4][5][6]
Molecular Weight 377.42 g/mol [4][5][6]
Appearance White Crystalline Powder[5]
Solubility Soluble in DMSO (approx. 12 mg/mL)[4][5]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[7] The following protocol outlines the recommended steps for disposing of this compound as a non-RCRA hazardous pharmaceutical waste.

Step 1: Waste Identification and Classification
  • Unused or Expired Product: Pure, unused, or expired this compound is considered chemical waste.

  • Grossly Contaminated Items: Items heavily contaminated with this compound, such as a flask containing residual powder or a vial with remaining solution, must be disposed of as hazardous chemical waste.

  • Trace Contaminated Items: Items with trace amounts of contamination, such as used gloves, bench paper, and empty vials, should also be segregated as hazardous waste. Do not dispose of these items in the regular or biohazardous trash.

Step 2: Segregation
  • Isolate all this compound waste from other waste streams (e.g., regular trash, biohazardous waste, radioactive waste).[4]

  • Keep solid and liquid waste in separate, dedicated containers.

Step 3: Containerization
  • Solid Waste: Collect solid waste (e.g., unused powder, contaminated PPE, and labware) in a rigid, leak-proof container with a secure screw-top lid. The container must be compatible with the chemical.

  • Liquid Waste: Collect liquid waste (e.g., stock solutions in DMSO) in a designated, leak-proof, and shatter-resistant container (e.g., a Nalgene bottle) with a secure screw-cap. Do not overfill containers; leave at least 10% headspace.

  • Sharps: Any sharps (needles, scalpels) contaminated with this compound must be placed in a designated sharps container for chemical waste, often a different color (e.g., black) than those for biohazardous sharps. Do not place these in a red biohazardous sharps container.

Step 4: Labeling
  • Clearly label every waste container with a "Hazardous Waste" tag as soon as the first piece of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound (CH5132799)."

    • An accurate list of all container contents, including solvents (e.g., "this compound in DMSO").

    • The approximate concentration and volume.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 5: Storage
  • Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Ensure the storage area is secure and away from drains, heat sources, and incompatible chemicals.

  • Liquid waste containers must be kept in secondary containment (e.g., a plastic tub) to prevent spills.

Step 6: Final Disposal
  • Once the container is full or you are finished generating this waste stream, arrange for pickup through your institution's EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • The EHS department will transport the waste to a licensed facility for final disposal, which is typically high-temperature incineration.[7]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway targeted by this compound and the general workflow for hazardous chemical disposal.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: PI3K signaling pathway inhibited by this compound.

Disposal_Workflow cluster_lab Laboratory Activities cluster_ehs EHS Management A Generate this compound Waste (Solid, Liquid, Sharps) B Segregate Waste Types A->B C Containerize in Compatible Containers B->C D Label with Hazardous Waste Tag C->D E Store in Secondary Containment in SAA D->E F Request EHS Pickup E->F Lab personnel initiates G EHS Collection from Laboratory F->G H Transport to Licensed Waste Facility G->H I Final Disposal (Incineration) H->I

Caption: General workflow for hazardous chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.